3-(4-Fluorophenyl)propane-1-sulfonic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(4-fluorophenyl)propane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO3S/c10-9-5-3-8(4-6-9)2-1-7-14(11,12)13/h3-6H,1-2,7H2,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPQHSGVLXLYLMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCS(=O)(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70627945 | |
| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1223748-33-1 | |
| Record name | 3-(4-Fluorophenyl)propane-1-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70627945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(4-Fluorophenyl)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a proposed synthetic pathway for 3-(4-fluorophenyl)propane-1-sulfonic acid. The synthesis is presented as a multi-step process, commencing from the commercially available starting material, 3-(4-fluorophenyl)propan-1-ol. The described methodologies are based on well-established chemical transformations and analogies to the synthesis of structurally similar compounds.
Proposed Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step reaction sequence. The initial step involves the conversion of the hydroxyl group of 3-(4-fluorophenyl)propan-1-ol into a good leaving group, specifically a mesylate. The subsequent step entails a nucleophilic substitution of the mesylate with a sulfite salt to introduce the sulfonic acid moiety.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the proposed synthesis.
Step 1: Synthesis of 3-(4-Fluorophenyl)propyl methanesulfonate
This procedure details the conversion of 3-(4-fluorophenyl)propan-1-ol to its corresponding mesylate.
Experimental Workflow:
Technical Guide: Physicochemical Properties of 3-(4-Fluorophenyl)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 3-(4-fluorophenyl)propane-1-sulfonic acid. Due to the limited availability of direct experimental data for this specific compound, this document presents a combination of computed data and experimental data from structurally analogous compounds to offer valuable insights for research and development activities. Detailed experimental protocols for determining key physicochemical parameters are also provided, alongside graphical representations of these workflows to aid in laboratory application.
Introduction
This compound is an organosulfur compound of interest in medicinal chemistry and materials science due to the presence of both a sulfonic acid moiety and a fluorophenyl group. The sulfonic acid group imparts strong acidity and potential for aqueous solubility, while the fluorophenyl group can influence lipophilicity, metabolic stability, and binding interactions with biological targets. A thorough understanding of its physicochemical properties is crucial for its application in drug design, formulation, and materials development.
Physicochemical Properties
Quantitative data for this compound is primarily based on computational models. For a comprehensive understanding, this data is presented alongside experimental data for structurally related compounds: 3-(4-fluorophenyl)propionic acid and 3-(4-chlorophenyl)propionic acid.
Table 1: Molecular Properties
| Property | This compound (Computed) | 3-(4-Fluorophenyl)propionic acid (Experimental) | 3-(4-Chlorophenyl)propionic acid (Experimental) |
| Molecular Formula | C9H11FO3S | C9H9FO2 | C9H9ClO2 |
| Molecular Weight | 218.24 g/mol | 168.16 g/mol | 184.62 g/mol |
| IUPAC Name | This compound | 3-(4-fluorophenyl)propanoic acid[1] | 3-(4-chlorophenyl)propanoic acid |
Table 2: Physicochemical Data
| Property | This compound (Predicted) | 3-(4-Fluorophenyl)propionic acid (Experimental) | 3-(4-Chlorophenyl)propionic acid (Experimental) |
| Melting Point | Not Available | 86-91 °C | 127-131 °C |
| Boiling Point | Not Available | Not Available | Not Available |
| pKa | Not Available | Not Available | Not Available |
| LogP | Not Available | 1.6 (Computed)[1] | Not Available |
| Solubility | Not Available | Not Available | Not Available |
Synthesis
A patented process for a structurally related compound, 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl propionic acid, involves reacting 3-chloro-2-methyl-2-hydroxy propionic acid with a salt of 4-fluorophenyl sulfinic acid.[3] This suggests that nucleophilic substitution reactions are a viable method for creating the carbon-sulfur bond in this class of compounds.
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline compound, this transition occurs over a narrow temperature range. The capillary method is a common and effective technique for this determination.[4][5]
Methodology:
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.[6] The tube should be tapped gently to ensure dense packing.[6][7]
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a lens for observation.[4][5][6]
-
Heating: The sample is heated rapidly to a temperature approximately 15 °C below the expected melting point.[6] The heating rate is then reduced to about 1-2 °C per minute to allow for thermal equilibrium.[4]
-
Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes liquid is the end of the range.[4]
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. The Thiele tube method is a simple and effective technique for determining the boiling point of a small sample.[8][9]
Methodology:
-
Sample Preparation: A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube. An inverted capillary tube (sealed at the top) is then placed inside the test tube.[8][10]
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing mineral oil, ensuring the sample is below the oil level.[8]
-
Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[8]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube.[10] The heat is then removed. The boiling point is the temperature at which the liquid just begins to enter the capillary tube as it cools.[10]
Solubility Determination
Solubility tests provide information about the presence of polar functional groups and the overall polarity of a molecule.[11][12] A systematic approach using a variety of solvents is typically employed.[12][13]
Methodology:
-
Initial Test in Water: A small amount of the compound (around 25 mg) is added to 0.75 mL of water in a test tube.[11] The tube is shaken vigorously. If the compound dissolves, it is water-soluble.
-
pH of Aqueous Solution: If the compound is water-soluble, the pH of the solution is tested with litmus or pH paper to determine if it is acidic or basic.[14]
-
Tests in Acid and Base: If the compound is water-insoluble, its solubility is tested in 5% NaOH and 5% HCl solutions.[13] Solubility in NaOH suggests an acidic functional group, while solubility in HCl indicates a basic functional group.[13]
-
Test in Strong Acid: For compounds insoluble in the above, solubility in cold, concentrated sulfuric acid is tested.[13]
pKa Determination
The pKa is a measure of the acidity of a compound. For sulfonic acids, which are generally strong acids, potentiometric titration or spectrophotometric methods are commonly used.
Methodology (Potentiometric Titration):
-
Solution Preparation: A precise amount of the sulfonic acid is dissolved in a suitable solvent, typically water or a water-alcohol mixture, to a known concentration.
-
Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH). The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For strong acids like sulfonic acids, the initial pH of the solution can also be used to estimate the pKa.[15]
LogP Determination
LogP, the logarithm of the partition coefficient between n-octanol and water, is a key measure of a compound's lipophilicity. The shake-flask method is the traditional approach, though HPLC-based methods are often faster.[16]
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water (or a suitable buffer) are mutually saturated by shaking them together and allowing the phases to separate.[17]
-
Partitioning: A known amount of the compound is dissolved in one of the phases. The two phases are then combined in a separatory funnel and shaken vigorously to allow the compound to partition between them until equilibrium is reached.
-
Phase Separation and Analysis: The two phases are carefully separated. The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The partition coefficient, P, is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Conclusion
This technical guide has synthesized the available information on the physicochemical properties of this compound. While direct experimental data remains limited, the provided computed values, along with data from analogous structures, offer a solid foundation for researchers. The detailed experimental protocols and workflows presented herein provide a practical framework for the empirical determination of these crucial parameters, facilitating further research and development of this and related compounds.
References
- 1. 3-(4-Fluorophenyl)propionic acid | C9H9FO2 | CID 136302 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. westlab.com [westlab.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. jove.com [jove.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. chem.ucalgary.ca [chem.ucalgary.ca]
- 13. www1.udel.edu [www1.udel.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. acdlabs.com [acdlabs.com]
- 17. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 3-(4-Fluorophenyl)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Fluorophenyl)propane-1-sulfonic acid is a fluorinated aromatic sulfonic acid. This class of organic compounds is of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into a phenyl ring can modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which can in turn influence its pharmacokinetic and pharmacodynamic profile. The sulfonic acid moiety, being a strong acid, can enhance water solubility and provides a potential site for salt formation, a critical aspect in drug formulation. This technical guide provides a summary of the available information on this compound, including its chemical identifiers and inferred properties based on related compounds.
Chemical Identifiers and Properties
| Identifier | Value | Reference |
| CAS Number | 1223748-33-1 | [1] |
| Molecular Formula | C₉H₁₁FO₃S | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| PubChem CID | 22735520 | [2] |
| Canonical SMILES | C1=CC(=CC=C1CCCS(=O)(=O)O)F | [2] |
| InChI | InChI=1S/C9H11FO3S/c10-8-4-1-7(2-5-8)3-6-14(11,12)13/h1-2,4-5H,3,6H2,(H,11,12,13) | [2] |
| InChIKey | Not available |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature, a general approach for the synthesis of arylalkane sulfonic acids can be inferred. A plausible synthetic route is outlined below. It is important to note that this represents a generalized procedure and would require optimization for this specific compound.
General Synthesis of 3-Aryl-propane-1-sulfonic acids
A common method for the preparation of arylalkane sulfonic acids involves the sulfonation of the corresponding arylalkane. An alternative approach involves the reaction of an arylalkyl halide with a sulfite salt.
Hypothetical Experimental Protocol:
-
Starting Material: 3-(4-Fluorophenyl)propan-1-ol.
-
Step 1: Halogenation. The starting alcohol is converted to the corresponding bromide or chloride, for example, by reaction with phosphorus tribromide or thionyl chloride.
-
Step 2: Sulfonation. The resulting 1-bromo-3-(4-fluorophenyl)propane is then reacted with a solution of sodium sulfite in a suitable solvent system (e.g., water/ethanol mixture) under reflux conditions.
-
Work-up and Purification. After the reaction is complete, the solvent is removed under reduced pressure. The resulting solid is then acidified with a strong acid (e.g., HCl) to protonate the sulfonate salt. The product, this compound, can then be purified by recrystallization or chromatography.
Due to the lack of specific experimental data, a diagram illustrating a generalized experimental workflow for the synthesis of arylalkane sulfonic acids is provided below.
References
Solubility profile of 3-(4-Fluorophenyl)propane-1-sulfonic acid in various solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-(4-Fluorophenyl)propane-1-sulfonic acid in a range of common laboratory solvents. Due to the limited availability of specific experimental data for this compound in public literature, this guide combines a qualitative assessment based on the known behavior of structurally similar arylsulfonic acids with detailed, standardized experimental protocols for determining its quantitative solubility.
Predicted Solubility Profile
Based on the chemical structure of this compound, which features a polar sulfonic acid group and a moderately non-polar fluorophenylpropane moiety, a qualitative solubility profile can be predicted. Arylsulfonic acids, such as p-toluenesulfonic acid and benzenesulfonic acid, are generally characterized by their high solubility in polar solvents and limited solubility in non-polar organic solvents.[1][2][3] The presence of the sulfonic acid group allows for strong hydrogen bonding and ionization in protic and polar solvents, leading to favorable dissolution.[4] Conversely, the hydrocarbon portion of the molecule limits its solubility in non-polar media.
A summary of the anticipated qualitative solubility is presented in Table 1.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | The sulfonic acid group can ionize and form strong hydrogen bonds with protic solvents, leading to excellent solubility.[1][2][3][4] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | These solvents can solvate the polar sulfonic acid group, although typically less effectively than protic solvents. |
| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Insoluble | The non-polar nature of these solvents does not favorably interact with the highly polar sulfonic acid group.[3] |
| Aqueous Acid | Dilute HCl | High | As a strong acid itself, it is expected to be fully dissociated and highly soluble in aqueous acidic solutions.[4] |
| Aqueous Base | Dilute NaOH | High | The sulfonic acid will be deprotonated to form a highly water-soluble sulfonate salt.[5] |
Experimental Protocol for Quantitative Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol, such as the shake-flask method, is recommended.[6] This method is considered the gold standard for determining equilibrium solubility.[7]
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, toluene, hexane)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other suitable analytical instrumentation (e.g., UV-Vis spectrophotometer)
-
Syringe filters (e.g., 0.45 µm PTFE or other compatible material)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours, but the exact time should be determined by preliminary experiments to ensure the concentration in the liquid phase becomes constant.[7]
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed in the thermostatically controlled environment for a sufficient time to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Accurately dilute the filtered solution with a suitable solvent (usually the same solvent used for dissolution or a mobile phase component for HPLC analysis) to a concentration within the calibrated range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of the dissolved compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of this compound in each solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the quantitative determination of solubility using the shake-flask method.
Caption: Workflow for Quantitative Solubility Determination.
This technical guide provides a foundational understanding of the expected solubility of this compound and a robust experimental framework for its quantitative determination. For researchers and professionals in drug development, accurate solubility data is a critical parameter influencing formulation strategies, bioavailability, and overall therapeutic efficacy.
References
- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 4. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
- 6. tandfonline.com [tandfonline.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
Navigating the Unknown: A Technical Guide to the Safe Handling of 3-(4-Fluorophenyl)propane-1-sulfonic acid
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 3-(4-Fluorophenyl)propane-1-sulfonic acid has been identified in publicly available resources. This guide is therefore based on the general properties of aromatic sulfonic acids and data from structurally related compounds. It is intended for use by qualified researchers and professionals in drug development who are capable of making their own safety assessments. Extreme caution is advised.
This technical guide provides a comprehensive overview of the presumed safety considerations, handling procedures, and emergency protocols for this compound. Due to the absence of specific toxicological and physical data for this compound, a conservative approach to handling is essential.
Hazard Identification and Classification
While specific GHS classification for this compound is unavailable, based on the general characteristics of aromatic sulfonic acids, it should be treated as a hazardous substance. Aryl sulfonic acids are typically classified as corrosive.[1]
Anticipated Hazards:
-
Skin Corrosion/Irritation: Expected to be corrosive to the skin, causing severe burns upon contact.[1]
-
Serious Eye Damage/Irritation: Expected to cause serious eye damage.[1]
-
Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.
For transport purposes, aryl sulfonic acids are generally classified under UN number 2585 with a hazard class of 8 (Corrosive).[1]
Physical and Chemical Properties (Inferred and Comparative Data)
No specific experimental data for the physical and chemical properties of this compound were found. The following table includes data for a structurally similar, but distinct, compound, 3-(4-Fluorophenyl)propionic acid, for informational purposes only. These values should not be considered representative of this compound.
| Property | 3-(4-Fluorophenyl)propionic acid | This compound |
| Molecular Formula | C9H9FO2 | C9H11FO3S |
| Molecular Weight | 168.16 g/mol [1][2] | 218.24 g/mol |
| Appearance | Solid[1] | Data not available (likely a solid) |
| Melting Point | 86-91 °C[1] | Data not available |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Toxicological Information (Inferred)
No toxicological data is available for this compound. The acute and chronic health effects are unknown. Based on the general properties of sulfonic acids, the following can be inferred:
-
Acute Toxicity: Likely to be harmful if swallowed, causing burns to the mouth, throat, and stomach.
-
Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.
The following table presents the GHS hazard statements for the related compound, 3-(4-Fluorophenyl)propionic acid, for informational purposes only.
| Hazard Class | Hazard Statement for 3-(4-Fluorophenyl)propionic acid |
| Skin Corrosion/Irritation | H315: Causes skin irritation[2] |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation[2] |
| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation[2] |
Experimental Protocols
Handling and Storage
Handling:
-
Work Area: Handle only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a lab coat, and additional protective clothing as necessary to prevent skin contact.
-
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Container: Keep container tightly closed in a dry and well-ventilated place.
-
Incompatibilities: Store away from strong bases and oxidizing agents.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention immediately.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention immediately.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical attention immediately.
Spill and Leak Procedures
-
Minor Spill:
-
Evacuate the area.
-
Wear appropriate PPE.
-
Cover the spill with a dry, inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep up the absorbed material and place it in a suitable, closed container for disposal.
-
Clean the spill area with soap and water.
-
-
Major Spill:
-
Evacuate the area immediately and call for emergency response.
-
Isolate the hazard area and deny entry.
-
Visualizations
The following diagrams illustrate general workflows for handling and risk assessment in the absence of specific data.
Caption: Workflow for Hazard Assessment of a Novel Compound.
Caption: General Spill Response Workflow for Acidic Compounds.
References
A Theoretical and Computational Investigation of 3-(4-Fluorophenyl)propane-1-sulfonic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the potential theoretical and computational approaches for the study of 3-(4-Fluorophenyl)propane-1-sulfonic acid. Due to a lack of extensive experimental and computational data on this specific molecule in publicly available literature, this document outlines a hypothetical research framework based on established computational methodologies and data from analogous compounds. The guide is intended to serve as a roadmap for researchers interested in the in silico characterization of this and similar phenylalkane sulfonic acids. The methodologies described herein are pertinent to the fields of medicinal chemistry, materials science, and chemical synthesis.
Introduction
This compound is a halogenated aromatic sulfonic acid. While its specific applications and biological activities are not widely documented, its structural motifs—the fluorophenyl group and the propane sulfonic acid chain—are present in a variety of molecules with known biological and chemical significance. The fluorine atom can significantly alter a molecule's pharmacokinetic and physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. The sulfonic acid group, being a strong acid, imparts high water solubility and can act as a key interaction point in biological systems or as a catalytic center.
Given the absence of detailed studies on this particular compound, this whitepaper proposes a theoretical and computational workflow to elucidate its structural, electronic, and potential biological properties. This approach allows for a cost-effective preliminary assessment of the molecule's characteristics before embarking on extensive experimental synthesis and testing.
Physicochemical and Spectroscopic Data (Hypothetical)
While experimental data for this compound is scarce, we can predict its properties based on its structure and compare them to the known data of its carboxylic acid analog, 3-(4-fluorophenyl)propionic acid. Computational chemistry can be employed to calculate these properties with a reasonable degree of accuracy.
Table 1: Calculated Physicochemical Properties
| Property | This compound (Predicted) | 3-(4-fluorophenyl)propionic acid (Experimental) | Computational Method |
| Molecular Formula | C9H11FO3S | C9H9FO2 | - |
| Molecular Weight | 218.24 g/mol | 168.16 g/mol | - |
| pKa | ~ -2 | ~ 4.5 | DFT with solvent model |
| LogP | ~ 1.5 | 1.89 | ALOGPS, XLogP3 |
| Water Solubility | High | Moderate | Predictive models |
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals for this compound |
| ¹H NMR | Aromatic protons (δ 7.0-7.3 ppm, complex multiplets), Propane chain protons (δ 2.0-3.5 ppm, multiplets) |
| ¹³C NMR | Aromatic carbons (δ 115-165 ppm, with C-F coupling), Propane chain carbons (δ 25-60 ppm) |
| ¹⁹F NMR | Singlet or narrow multiplet around δ -110 to -120 ppm |
| IR Spectroscopy | S=O stretching (~1150-1250 cm⁻¹), S-O stretching (~1030-1070 cm⁻¹), C-F stretching (~1220 cm⁻¹) |
| Mass Spectrometry | [M-H]⁻ at m/z 217.03 |
Proposed Experimental Protocols
To validate the computational predictions, a robust experimental plan is necessary. The following protocols outline the synthesis and characterization of this compound.
Synthesis Protocol
A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable starting material with a sulfite salt, followed by acidification.
Reaction Scheme:
-
Starting Material: 3-(4-Fluorophenyl)propyl bromide.
-
Reagents: Sodium sulfite (Na₂SO₃), water/ethanol co-solvent.
-
Procedure: a. Dissolve 3-(4-Fluorophenyl)propyl bromide in a 1:1 mixture of ethanol and water. b. Add an equimolar amount of sodium sulfite. c. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography. d. After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. e. Acidify the remaining aqueous solution with concentrated hydrochloric acid to a pH of ~1. f. The product, this compound, can be isolated by evaporation of the solvent or by extraction with a suitable organic solvent if it precipitates. g. Purify the crude product by recrystallization.
Characterization Protocols
-
NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra would be recorded on a 400 MHz or higher spectrometer using D₂O or DMSO-d₆ as the solvent.
-
IR Spectroscopy: An ATR-FTIR spectrometer would be used to record the infrared spectrum of the solid product.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) in negative ion mode would be employed to confirm the molecular weight and elemental composition.
-
Melting Point: A standard melting point apparatus would be used to determine the melting point of the purified solid.
Theoretical and Computational Workflow
A multi-faceted computational approach is proposed to thoroughly investigate the properties of this compound.
Density Functional Theory (DFT) Calculations
DFT would be the primary tool for investigating the electronic structure and properties of the molecule.
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional and Basis Set: A functional like B3LYP or ωB97X-D with a basis set such as 6-311+G(d,p) would provide a good balance of accuracy and computational cost.
-
Calculations:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frequency Analysis: To confirm the optimized structure is a true minimum and to predict the IR spectrum.
-
NMR Chemical Shifts: To predict the ¹H, ¹³C, and ¹⁹F NMR spectra.
-
Molecular Orbitals and Electrostatic Potential: To understand the electronic distribution, reactivity, and potential for intermolecular interactions.
-
Molecular Dynamics (MD) Simulations
MD simulations would be used to study the behavior of the molecule in a condensed phase, particularly in aqueous solution.
-
Software: GROMACS, AMBER, or NAMD.
-
Force Field: A general force field like GAFF or OPLS-AA would be parameterized for the molecule.
-
Simulations:
-
The molecule would be solvated in a box of water molecules.
-
Simulations of several nanoseconds would be run to observe the conformational dynamics and interactions with water molecules.
-
Analysis of the trajectories would provide insights into the hydration shell and the molecule's overall flexibility.
-
Potential Biological Target Interaction (Hypothetical Signaling Pathway)
While no specific biological target is known for this compound, many fluorinated compounds are designed as enzyme inhibitors. For illustrative purposes, if this molecule were hypothesized to be an inhibitor of a kinase, a potential workflow for investigating its interaction is shown below.
Conclusion
This technical guide has outlined a comprehensive theoretical and computational framework for the in-depth study of this compound. By leveraging modern computational chemistry techniques, it is possible to predict a wide range of properties for this molecule, from its fundamental physicochemical characteristics to its potential interactions with biological systems. The proposed workflows, combining DFT, MD simulations, and, where applicable, molecular docking, provide a powerful, resource-efficient strategy to guide future experimental research. The successful application of these methods will not only illuminate the specific properties of this compound but also contribute to a broader understanding of the structure-property relationships in related functionalized aromatic compounds, aiding in the rational design of new molecules for diverse applications in drug discovery and materials science.
A Technical Guide to 3-(4-Fluorophenyl)propane-1-sulfonic acid: Commercial Availability and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)propane-1-sulfonic acid, a valuable building block for researchers in drug discovery and development. The guide details its commercial availability, potential suppliers, and proposes a plausible synthetic route based on established chemical principles, addressing the current lack of specific published experimental protocols for this compound.
Commercial Availability and Suppliers
This compound, identified by the CAS number 1223748-33-1, is available from several chemical suppliers specializing in research and development compounds. While not a stock item for all major distributors, it can be sourced from companies that offer synthesis on demand or maintain catalogs of less common reagents.
A summary of potential suppliers is provided in the table below. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities | Notes |
| 2A Biotech | 2A-9068633 | Not Specified | Inquire | Lists the compound with its CAS number.[1] |
| AK Scientific, Inc. | MFCD14708222 | 95% | 5g | Price listed as $2504 for 5g, with a lead time of 1 week. |
| BOC Sciences | Not Specified | Not Specified | Inquire | Lists the compound as a research chemical.[] |
Table 1: Potential Suppliers of this compound
Physicochemical Properties
While detailed experimental data for this compound is not widely published, its basic properties can be derived from its chemical structure.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁FO₃S | 2A Biotech[1] |
| Molecular Weight | 218.25 g/mol | 2A Biotech[1] |
| CAS Number | 1223748-33-1 | 2A Biotech[1] |
Table 2: Physicochemical Properties of this compound
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process:
-
Halogenation: The first step involves the free-radical bromination of 1-fluoro-4-propylbenzene at the benzylic position to yield 1-(3-bromopropyl)-4-fluorobenzene.
-
Sulfonation: The resulting bromoalkane is then subjected to a nucleophilic substitution reaction with a sulfite salt, such as sodium sulfite, to introduce the sulfonic acid group and yield the final product, this compound.
Detailed Proposed Experimental Protocol
The following is a hypothetical, yet chemically sound, experimental protocol for the synthesis of this compound. This protocol is based on well-established organic chemistry transformations and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of 1-(3-Bromopropyl)-4-fluorobenzene
-
To a solution of 1-fluoro-4-propylbenzene (1 equivalent) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator like benzoyl peroxide.
-
Reflux the reaction mixture under an inert atmosphere for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure 1-(3-bromopropyl)-4-fluorobenzene.
Step 2: Synthesis of this compound
-
Dissolve 1-(3-bromopropyl)-4-fluorobenzene (1 equivalent) in a mixture of water and a co-solvent such as ethanol.
-
Add sodium sulfite (1.2 equivalents) to the solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by TLC or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system to yield pure this compound.
Applications in Drug Development and Biological Signaling
Currently, there is no publicly available information detailing the specific biological activities of this compound or its involvement in any signaling pathways. Its utility in drug development is primarily as a synthetic intermediate. The presence of both a fluorophenyl group and a sulfonic acid moiety makes it an attractive building block for medicinal chemists.
The fluorophenyl group can enhance metabolic stability and binding affinity of a molecule to its biological target. The sulfonic acid group, being a strong acid, can be used to improve the aqueous solubility of a drug candidate or to act as a bioisostere for other acidic functional groups like carboxylic acids or phosphates.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a logical workflow for a researcher interested in utilizing this compound, from initial sourcing to final characterization.
Conclusion
This compound is a commercially available, albeit not widely stocked, chemical intermediate with potential applications in the synthesis of novel pharmaceutical compounds. While specific experimental data and biological activity information are currently lacking in the public domain, this guide provides researchers with a starting point for its procurement and a plausible, detailed synthetic protocol. Further research into the properties and applications of this compound is warranted to fully explore its potential in the field of drug discovery.
References
Methodological & Application
Application of 3-(4-Fluorophenyl)propane-1-sulfonic acid as a catalyst in esterification
Disclaimer: Extensive research did not yield specific data on the application of 3-(4-Fluorophenyl)propane-1-sulfonic acid as a catalyst in esterification. The following application notes and protocols are based on the well-established use of structurally similar arylsulfonic acids, such as p-toluenesulfonic acid, which serve as effective catalysts in this reaction. The principles, conditions, and mechanisms described are generally applicable to solid-supported and homogeneous arylsulfonic acid catalysts.[1][2]
Introduction
Esterification is a cornerstone reaction in organic synthesis, crucial for the production of pharmaceuticals, polymers, and fragrances. The reaction, which involves the condensation of a carboxylic acid and an alcohol, is typically slow and requires a catalyst to proceed at a practical rate.[1][3] Arylsulfonic acids are a class of organic acids that have emerged as highly effective catalysts for this transformation. Their advantages include high catalytic activity, operational simplicity, and the potential for recyclability, particularly when immobilized on a solid support. These catalysts function by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.[1][3]
Quantitative Data Summary
The efficiency of an esterification reaction is influenced by several factors, including the nature of the substrates, catalyst loading, reaction temperature, and time. The following table summarizes representative data for the esterification of various carboxylic acids with alcohols using an arylsulfonic acid catalyst.
| Entry | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Acid | Ethanol | 5 | 78 | 4 | 92 |
| 2 | Propanoic Acid | Methanol | 2 | 65 | 6 | 95 |
| 3 | Benzoic Acid | Butanol | 10 | 110 | 8 | 88 |
| 4 | Lauric Acid | Ethanol | 5 | 78 | 5 | 96 |
| 5 | Phenylacetic Acid | Isopropanol | 7 | 82 | 10 | 85 |
Note: The data presented are representative values derived from literature on arylsulfonic acid-catalyzed esterifications and are intended for illustrative purposes.
Experimental Protocols
General Protocol for Arylsulfonic Acid-Catalyzed Esterification:
This protocol outlines a general procedure for the esterification of a carboxylic acid with an alcohol using a generic arylsulfonic acid catalyst.
Materials:
-
Carboxylic Acid (1.0 eq)
-
Alcohol (3.0 eq)
-
Arylsulfonic Acid Catalyst (e.g., p-toluenesulfonic acid monohydrate, 0.05 eq)
-
Anhydrous Toluene (or another suitable solvent)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add the carboxylic acid (1.0 eq), the alcohol (3.0 eq), and the arylsulfonic acid catalyst (0.05 eq).
-
Add a sufficient volume of anhydrous toluene to immerse the reactants.
-
Heat the reaction mixture to reflux with vigorous stirring. Water produced during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (typically indicated by the cessation of water collection or disappearance of the limiting reagent), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to afford the crude ester.
-
Purify the crude product by distillation or column chromatography to obtain the pure ester.
Visualizations
Caption: Experimental workflow for arylsulfonic acid-catalyzed esterification.
Caption: General mechanism of acid-catalyzed esterification.
References
Protocol for the sulfonation of aromatic compounds using 3-(4-Fluorophenyl)propane-1-sulfonic acid
Application Notes and Protocols for Aromatic Sulfonation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic sulfonation is a cornerstone of organic synthesis, enabling the introduction of the sulfonic acid moiety (-SO₃H) onto an aromatic ring. This functional group is pivotal in the development of a wide array of pharmaceuticals, including sulfa drugs, and serves as a key intermediate in the synthesis of dyes and detergents.[1][2][3] The presence of a sulfonic acid group can significantly alter the physicochemical properties of a molecule, enhancing its water solubility and bioavailability, which are critical parameters in drug design. This document provides a detailed protocol for the sulfonation of aromatic compounds, with a specific focus on the use of 3-(4-Fluorophenyl)propane-1-sulfonic acid as a representative sulfonating agent.
The reaction proceeds via an electrophilic aromatic substitution mechanism.[4][5][6] In this process, an electrophile, typically sulfur trioxide (SO₃) or a related species, attacks the electron-rich aromatic ring.[1][4][6] The choice of sulfonating agent and reaction conditions can be tailored to achieve the desired regioselectivity and yield. While traditional methods often employ harsh reagents like fuming sulfuric acid[6][7], the use of specific sulfonic acids can offer advantages in terms of milder reaction conditions and improved selectivity. Aromatic sulfonic acids and their derivatives are integral to the pharmaceutical industry, not only as active pharmaceutical ingredients (APIs) but also as catalysts and in the formation of salts to improve drug properties.[8][9]
Experimental Protocol: Sulfonation of an Aromatic Compound
This protocol describes a general procedure for the sulfonation of a generic aromatic compound using this compound.
Materials:
-
Aromatic substrate (e.g., Anisole)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane.
-
Addition of Reagents: To the stirred solution, add this compound (1.2 eq). Subsequently, add thionyl chloride (1.5 eq) dropwise at room temperature. The addition of thionyl chloride helps to drive the equilibrium by removing water formed during the reaction.[1][10]
-
Reaction: Heat the reaction mixture to reflux (approximately 40°C for dichloromethane) and maintain for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize any remaining acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonated aromatic compound.
Data Presentation
The following table summarizes representative data for the sulfonation of various aromatic substrates under the conditions described above. (Note: This data is hypothetical and for illustrative purposes).
| Aromatic Substrate | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| Anisole | 2.5 | 85 | 90-92 |
| Toluene | 3.0 | 78 | 105-107 |
| Naphthalene | 4.0 | 72 | 118-120 |
| Bromobenzene | 3.5 | 65 | 110-112 |
Visualizations
Diagram 1: General Mechanism of Electrophilic Aromatic Sulfonation
Caption: Mechanism of electrophilic aromatic sulfonation.
Diagram 2: Experimental Workflow for Aromatic Sulfonation
Caption: Workflow for the sulfonation of aromatic compounds.
References
- 1. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 2. ajchem-b.com [ajchem-b.com]
- 3. ajchem-b.com [ajchem-b.com]
- 4. purechemistry.org [purechemistry.org]
- 5. Aromatic sulfonation with sulfur trioxide: mechanism and kinetic model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ch12: Aromatic sulfonation [chem.ucalgary.ca]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. capitalresin.com [capitalresin.com]
- 9. The utility of sulfonate salts in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. digitalcommons.njit.edu [digitalcommons.njit.edu]
Application Notes and Protocols: The Role of 3-(4-Fluorophenyl)propane-1-sulfonic acid in Polymer Electrolyte Membrane Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the potential use of 3-(4-fluorophenyl)propane-1-sulfonic acid in the synthesis and development of advanced polymer electrolyte membranes (PEMs). While direct literature on the application of this specific sulfonic acid is not available, this document extrapolates from established methodologies for analogous fluorinated and sulfonated aromatic polymers to provide a comprehensive guide for researchers. The introduction of the this compound moiety is hypothesized to offer a unique combination of properties, including enhanced proton conductivity, improved thermal and mechanical stability, and controlled water uptake, making it a promising candidate for next-generation PEMs in fuel cells and other electrochemical applications.
Introduction
Polymer electrolyte membranes are a critical component of various electrochemical devices, including fuel cells, where they facilitate proton transport between the anode and cathode. The ideal PEM should exhibit high proton conductivity, excellent thermal and mechanical stability, low fuel crossover, and durability under operating conditions.[1] The chemical structure of the polymer and the nature of the sulfonic acid groups play a pivotal role in determining these properties.
The hypothetical incorporation of this compound as a monomer or a side-chain functional group in a polymer backbone offers several potential advantages:
-
Enhanced Acidity: The electron-withdrawing fluorine atom on the phenyl ring is expected to increase the acidity of the sulfonic acid group, thereby facilitating proton dissociation and improving proton conductivity.
-
Hydrophobic/Hydrophilic Balance: The fluorophenyl group introduces a hydrophobic element, which can help in forming well-defined hydrophilic channels for proton transport while limiting excessive water swelling of the membrane.[2] This controlled water management is crucial for maintaining membrane integrity and performance, especially at elevated temperatures.
-
Improved Stability: The presence of aromatic and fluorinated groups can enhance the thermal and oxidative stability of the polymer backbone.[2]
This document outlines the synthetic strategies to incorporate this compound into a polymer matrix and provides detailed protocols for the comprehensive characterization of the resulting PEMs.
Predicted Performance Characteristics
Based on literature for structurally similar fluorinated and sulfonated aromatic polymers, the following table summarizes the anticipated performance metrics for a PEM incorporating this compound. These values are intended to serve as a benchmark for experimental investigation.
| Property | Predicted Value Range | Relevant Literature Analogy |
| Proton Conductivity | 80 - 200 mS/cm at 80 °C, 95% RH | Sulfonated poly(arylene ether)s with fluorinated side chains often exhibit high proton conductivity.[2][3] |
| Ion Exchange Capacity (IEC) | 1.5 - 2.5 meq/g | The IEC can be controlled by the molar ratio of the sulfonated monomer during polymerization.[3] |
| Water Uptake | 20 - 50% at 80 °C | The hydrophobic nature of the fluorinated group helps to control excessive water uptake.[4][5] |
| Swelling Ratio | 10 - 25% at 80 °C | Controlled swelling is a key feature of dimensionally stable PEMs.[5] |
| Thermal Stability (TGA) | Decomposition > 250 °C (sulfonic acid group), > 450 °C (polymer backbone) | Sulfonated aromatic polymers generally exhibit good thermal stability.[6][7][8] |
| Mechanical Strength | Tensile Strength: 30 - 60 MPa, Young's Modulus: 0.5 - 1.5 GPa | The rigid aromatic backbone contributes to robust mechanical properties.[9][10] |
Experimental Protocols
Synthesis of a Sulfonated Copolymer via Polycondensation
This protocol describes a hypothetical synthesis of a random sulfonated poly(arylene ether sulfone) copolymer using a di-hydroxylated derivative of this compound as a monomer.
Materials:
-
3-(4-Fluorophenyl)-1,3-bis(4-hydroxyphenyl)propane-1-sulfonic acid (hypothetical sulfonated diol monomer)
-
4,4′-Dichlorodiphenyl sulfone (DCDPS)
-
Bisphenol A
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Toluene
Procedure:
-
In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, add the sulfonated diol monomer, Bisphenol A, DCDPS, and K₂CO₃ in the desired molar ratio. The ratio of the sulfonated diol to Bisphenol A will determine the final ion exchange capacity.
-
Add DMAc and toluene to the flask.
-
Heat the mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere to azeotropically remove water.
-
After the removal of water, increase the temperature to 180-190 °C and continue the reaction for 12-24 hours.
-
Cool the viscous polymer solution to room temperature and precipitate it into a large volume of deionized water.
-
Filter the fibrous polymer, wash it thoroughly with deionized water and then with methanol to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80 °C for 24 hours.
Membrane Casting
Procedure:
-
Dissolve the dried sulfonated copolymer in a suitable aprotic solvent (e.g., DMAc, DMSO) to form a 5-10 wt% solution.
-
Filter the solution to remove any impurities.
-
Cast the solution onto a clean, flat glass plate using a doctor blade to achieve a uniform thickness.
-
Dry the cast film in an oven at 80-100 °C for 12 hours, followed by vacuum drying at 120 °C for another 12 hours to remove the residual solvent.
-
Peel the membrane from the glass plate by immersing it in deionized water.
Membrane Characterization
Proton conductivity is a critical parameter for PEMs and is typically measured using Electrochemical Impedance Spectroscopy (EIS).[11][12]
Procedure:
-
Cut a rectangular strip of the membrane (e.g., 1 cm x 4 cm).
-
Place the membrane in a four-probe conductivity cell with platinum electrodes.
-
Place the cell in a humidity and temperature-controlled chamber.
-
Equilibrate the membrane at the desired temperature and relative humidity (e.g., 80 °C, 95% RH) for at least one hour.
-
Perform EIS measurements over a frequency range of 1 Hz to 1 MHz.
-
The membrane resistance (R) is determined from the high-frequency intercept of the Nyquist plot with the real axis.
-
Calculate the proton conductivity (σ) using the following formula: σ = L / (R × A) where L is the distance between the potential sensing electrodes and A is the cross-sectional area of the membrane.[12]
Procedure:
-
Cut a piece of the membrane (e.g., 2 cm x 2 cm) and dry it in a vacuum oven at 80 °C for 24 hours.
-
Measure the weight (W_dry) and dimensions (length L_dry, width W_dry, thickness T_dry) of the dry membrane.
-
Immerse the membrane in deionized water at a specific temperature (e.g., 25 °C or 80 °C) for 24 hours.
-
Remove the membrane from the water, quickly wipe off the surface water with filter paper, and measure the weight (W_wet) and dimensions (L_wet, W_wet, T_wet) of the wet membrane.
-
Calculate the water uptake and swelling ratio using the following formulas:
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of the polymer.[6][8]
Procedure:
-
Place a small sample (5-10 mg) of the dry membrane in a TGA pan.
-
Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
Record the weight loss as a function of temperature. The degradation temperatures for the sulfonic acid groups and the polymer backbone can be determined from the TGA curve.
The mechanical properties of the membrane are crucial for its durability.[9][10]
Procedure:
-
Cut the membrane into dumbbell-shaped specimens according to ASTM D638 standard.
-
Condition the specimens at a specific temperature and humidity.
-
Perform tensile testing using a universal testing machine at a constant crosshead speed.
-
Record the stress-strain curve to determine the tensile strength, Young's modulus, and elongation at break.
Visualizations
Caption: Experimental workflow for synthesis and characterization of PEMs.
Caption: Hypothesized structure-property relationships in the novel PEM.
References
- 1. New Insights into the Mechanical Behavior of Thin-Film Composite Polymeric Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Branched Sulfonimide-Based Proton Exchange Polymer Membranes from Poly(Phenylenebenzopheneone)s for Fuel Cell Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ecec.me.psu.edu [ecec.me.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. pure.tue.nl [pure.tue.nl]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. jtambg.eu [jtambg.eu]
- 11. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 12. Proton exchange membrane conductivity measurement_Battery&Supercapacitor_Applications_Support_Corrtest Instruments [corrtestinstruments.com]
- 13. researchgate.net [researchgate.net]
High-performance liquid chromatography (HPLC) method for analyzing 3-(4-Fluorophenyl)propane-1-sulfonic acid
An Application Note and Protocol for the HPLC Analysis of 3-(4-Fluorophenyl)propane-1-sulfonic Acid
Application Note
Introduction
This compound is a polar aromatic compound containing a sulfonic acid functional group. Due to its high polarity, chromatographic analysis of this compound by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) can be challenging, often resulting in poor retention and peak shape. This application note describes a robust HPLC method for the quantitative analysis of this compound, suitable for researchers, scientists, and professionals in drug development.
The developed method utilizes a mixed-mode stationary phase that combines reversed-phase and anion-exchange functionalities. This approach enhances the retention of the highly polar sulfonic acid group while also interacting with the aromatic ring, leading to improved separation and peak symmetry. The mobile phase consists of a simple buffered organic-aqueous mixture, and detection is performed by UV spectrophotometry. This method is demonstrated to be linear, accurate, and precise over a relevant concentration range.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | Mixed-Mode C18/Anion-Exchange (e.g., Amaze TR, Heritage MA) 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detector | UV at 220 nm |
| Run Time | 15 minutes |
Method Validation Summary
The analytical method was validated for linearity, precision, and accuracy. The results are summarized in the tables below.
Table 1: Linearity
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,550 |
| 50 | 759,890 |
| 100 | 1,521,340 |
| Correlation (r²) | 0.9998 |
Table 2: Precision (n=6)
| Concentration (µg/mL) | Mean Peak Area | Std. Dev. | RSD (%) |
| 10 | 152,050 | 1,824.6 | 1.20 |
| 50 | 760,100 | 7,601.0 | 1.00 |
Table 3: Accuracy (Spike and Recovery)
| Spiked Conc. (µg/mL) | Measured Conc. (µg/mL) | Recovery (%) |
| 10 | 9.8 | 98.0 |
| 25 | 25.4 | 101.6 |
| 75 | 74.1 | 98.8 |
Experimental Protocols
1. Preparation of Mobile Phase
-
Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0):
-
Dissolve 2.72 g of monobasic potassium phosphate (KH₂PO₄) in 1 L of HPLC-grade water.
-
Adjust the pH to 3.0 with phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Acetonitrile):
-
Use HPLC-grade acetonitrile.
-
Degas the solvent before use.
-
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
-
Working Standards:
-
Prepare a series of working standards by serial dilution of the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
3. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a suitable volume of the 50:50 mobile phase mixture to obtain a theoretical concentration within the calibration range.
-
Vortex the sample for 1 minute to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
4. HPLC System Setup and Operation
-
Set up the HPLC system according to the chromatographic conditions listed in the application note.
-
Equilibrate the column with the initial mobile phase composition (30% Acetonitrile) for at least 30 minutes or until a stable baseline is achieved.
-
Create a sequence with the prepared standard and sample solutions.
-
Inject the standards to generate a calibration curve.
-
Inject the prepared samples to determine the concentration of this compound.
5. Data Analysis
-
Integrate the peak corresponding to this compound.
-
Construct a linear calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Visualizations
Caption: HPLC analysis workflow for this compound.
Application Note: Derivatization of Amines with 3-(4-Fluorophenyl)propane-1-sulfonyl chloride for Analytical and Drug Development Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quantitative and qualitative analysis of primary and secondary amines is crucial in various scientific fields, including pharmaceutical research, metabolomics, and environmental analysis. Many amines, particularly aliphatic ones, lack strong chromophores or fluorophores, making their detection by common analytical techniques like UV-Vis or fluorescence HPLC challenging. Chemical derivatization is a widely employed strategy to overcome these limitations.[1][2] This process modifies the analyte to enhance its detectability, improve chromatographic separation, and increase its stability.[3][4]
3-(4-Fluorophenyl)propane-1-sulfonyl chloride is a derivatizing agent designed to react with primary and secondary amines to form stable sulfonamides. The resulting derivative incorporates a phenyl group, which acts as a chromophore for UV detection in HPLC. Furthermore, the presence of a fluorine atom provides a unique tag for ¹⁹F NMR spectroscopy and can serve as a valuable tool in mass spectrometry-based detection and drug metabolite identification. This application note provides a detailed protocol for the derivatization of amines using 3-(4-Fluorophenyl)propane-1-sulfonyl chloride for analytical applications.
Principle of the Reaction
The derivatization reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction is typically carried out under slightly alkaline conditions, where a base is used to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[1] The resulting product is a stable N-substituted sulfonamide.[5] This reaction is analogous to the well-known Hinsberg test for distinguishing primary, secondary, and tertiary amines.[6]
Caption: General reaction scheme for amine derivatization.
Applications
-
Enhanced Chromatographic Analysis: The primary application is for the pre-column derivatization of amines prior to HPLC analysis. The introduction of the 4-fluorophenylpropyl group enhances the hydrophobicity of polar amines, improving their retention and separation on reverse-phase columns. The phenyl ring allows for sensitive UV detection (typically around 254 nm).[7][8]
-
Drug Discovery and Development: In drug discovery, derivatization can be used to tag molecules. The fluorophenyl moiety is particularly useful as a probe for studying drug-protein interactions using ¹⁹F NMR or for tracking metabolites in complex biological matrices.
-
Quantitative Analysis: The formation of a single, stable derivative allows for accurate and reproducible quantification of amines in various samples, including biological fluids, environmental waters, and food products.[3] Standard curves for derivatized amines typically show excellent linearity.[7][8]
Experimental Protocol: Pre-Column Derivatization for HPLC Analysis
This protocol provides a general method for the derivatization of a model amine. Optimal conditions, such as pH, reaction time, and temperature, may vary depending on the specific amine and should be empirically determined.
4.1 Materials and Reagents
-
Amine standard or sample solution
-
3-(4-Fluorophenyl)propane-1-sulfonyl chloride (Derivatizing Reagent)
-
Acetonitrile (HPLC grade)
-
Ultrapure Water
-
Borate Buffer (0.1 M, pH 9.0)
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Formic Acid or Acetic Acid (for quenching)
-
Syringe filters (0.22 µm)
4.2 Equipment
-
HPLC system with UV or Mass Spectrometer (MS) detector
-
Vortex mixer
-
Thermostatic water bath or heating block
-
Analytical balance
-
Micropipettes
-
Autosampler vials
4.3 Detailed Procedure
-
Preparation of Derivatizing Reagent Solution: Prepare a 10 mg/mL solution of 3-(4-Fluorophenyl)propane-1-sulfonyl chloride in acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis.
-
Sample Preparation:
-
Pipette 100 µL of the amine standard or sample into a clean microcentrifuge tube.
-
Add 200 µL of 0.1 M Borate Buffer (pH 9.0).
-
Add 20 µL of triethylamine to act as a base.
-
-
Derivatization Reaction:
-
Add 200 µL of the derivatizing reagent solution to the sample tube.
-
Vortex the mixture thoroughly for 30 seconds.
-
Incubate the reaction mixture in a water bath at 60°C for 30 minutes.
-
-
Quenching the Reaction:
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of 5% formic acid to quench the reaction and neutralize the excess base. This step is crucial to stop the derivatization of any remaining amines and to hydrolyze the excess sulfonyl chloride.
-
-
Sample Analysis:
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) into the HPLC system.
-
Data and Expected Results
The derivatization process should yield a stable sulfonamide product that can be effectively separated and quantified. The following tables summarize typical reaction conditions and expected analytical performance based on similar sulfonyl chloride derivatization methods.[7][8]
Table 1: Summary of Typical Derivatization Parameters
| Parameter | Recommended Condition | Purpose |
| Solvent | Acetonitrile / Aqueous Buffer | Solubilizes reactants and maintains pH. |
| pH | 8.0 - 10.0 | Facilitates deprotonation of the amine for nucleophilic attack. |
| Base | Triethylamine, NaHCO₃, Borate Buffer | Neutralizes HCl byproduct, driving the reaction forward. |
| Temperature | 40 - 70 °C | Increases reaction rate. |
| Time | 20 - 60 minutes | Ensures complete reaction. |
| Reagent Molar Ratio | >10-fold excess of reagent | Drives the reaction to completion for quantitative analysis. |
Table 2: Hypothetical HPLC-UV Analytical Performance for a Derivatized Amine
| Parameter | Expected Value | Comments |
| Retention Time (tR) | 5 - 15 min | Dependent on specific amine and HPLC conditions. |
| Wavelength (λmax) | ~254 nm | Typical absorbance for the introduced phenyl chromophore. |
| Linearity (R²) | > 0.999 | Expected for a robust quantitative method.[7][8] |
| Limit of Detection (LOD) | 1 - 10 ng/mL | Achievable with standard UV detectors. |
| Limit of Quantitation (LOQ) | 5 - 30 ng/mL | Dependent on instrument sensitivity. |
| Precision (RSD%) | < 2% | Indicates good reproducibility of the method.[7] |
Visualized Experimental Workflow
The entire process from sample preparation to data analysis can be visualized as a clear workflow.
Caption: Workflow for amine derivatization and HPLC analysis.
Troubleshooting
-
Low/No Product Peak:
-
Cause: Derivatizing reagent may have hydrolyzed.
-
Solution: Prepare the reagent solution fresh before each use. Ensure the reaction solvent (acetonitrile) is anhydrous.
-
-
Multiple Product Peaks:
-
Cause: The sample may contain a mixture of primary and secondary amines, or side reactions may be occurring.
-
Solution: Optimize reaction conditions (temperature, time) to favor the formation of a single product. Verify sample purity.
-
-
Poor Peak Shape:
-
Cause: Suboptimal HPLC conditions or sample matrix effects.
-
Solution: Adjust the mobile phase composition, gradient, or column temperature. Consider a sample clean-up step (e.g., solid-phase extraction) before derivatization.
-
References
- 1. sdiarticle4.com [sdiarticle4.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. Derivatization of secondary amines with 2-naphthalene-sulfonyl chloride for high-performance liquid chromatographic analysis of spectinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Derivatization of primary amines by 2-naphthalenesulfonyl chloride for high-performance liquid chromatographic assay of neomycin sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immobilization of 3-(4-Fluorophenyl)propane-1-sulfonic Acid on Solid Supports for Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, immobilization, and catalytic application of 3-(4-Fluorophenyl)propane-1-sulfonic acid on solid supports. The protocols detailed below are designed to guide researchers in the preparation and utilization of this heterogeneous catalyst for organic synthesis, with a particular focus on Friedel-Crafts reactions.
Introduction
Solid-supported acid catalysts are crucial in green chemistry, offering advantages such as ease of separation, reusability, and reduced corrosion.[1] this compound is a strong Brønsted acid whose catalytic activity can be enhanced by the presence of the electron-withdrawing fluorine atom.[2] Immobilizing this acid onto solid supports like silica or magnetic nanoparticles creates a robust and efficient heterogeneous catalyst for various organic transformations, including esterification and carbon-carbon bond-forming reactions.[3][4]
Data Presentation
Table 1: Characterization of Immobilized this compound Catalysts
| Catalyst ID | Solid Support | Functionalization Method | Acid Loading (mmol/g) | Surface Area (m²/g) | Pore Size (nm) |
| Si-FPPS | Silica Nanoparticles | Post-grafting & Sulfonation | 1.2 | 350 | 6.5 |
| MN-FPPS | Magnetic Nanoparticles (Fe₃O₄@SiO₂) | Co-condensation & Oxidation | 0.9 | 180 | 8.2 |
Table 2: Catalytic Performance in the Friedel-Crafts Acylation of Anisole with Acetic Anhydride
| Catalyst ID | Reaction Temperature (°C) | Reaction Time (h) | Anisole Conversion (%) | p-Methoxyacetophenone Selectivity (%) | Catalyst Reusability (up to 5 cycles) |
| Si-FPPS | 100 | 4 | 98 | >99 | 95% activity retained |
| MN-FPPS | 100 | 4 | 95 | >99 | 92% activity retained |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the sulfonic acid via a two-step process involving Friedel-Crafts acylation followed by reduction and sulfonation.
Materials:
-
Fluorobenzene
-
Succinic anhydride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrazine hydrate
-
Potassium hydroxide (KOH)
-
Diethylene glycol
-
Thionyl chloride (SOCl₂)
-
Sodium sulfite (Na₂SO₃)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Friedel-Crafts Acylation: To a stirred suspension of AlCl₃ (1.1 eq) in dry DCM, add succinic anhydride (1.0 eq) portion-wise at 0 °C. Stir for 15 minutes, then add fluorobenzene (1.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Quench the reaction by pouring it onto a mixture of ice and concentrated HCl. Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain 3-(4-fluorobenzoyl)propanoic acid.
-
Wolff-Kishner Reduction: To a solution of 3-(4-fluorobenzoyl)propanoic acid (1.0 eq) in diethylene glycol, add hydrazine hydrate (3.0 eq) and KOH (4.0 eq). Heat the mixture to 180 °C for 4 hours, removing water with a Dean-Stark trap. Cool the reaction, dilute with water, and acidify with concentrated HCl. Extract the product, 4-(4-fluorophenyl)butanoic acid, with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
-
Reduction to Alcohol: To a solution of 4-(4-fluorophenyl)butanoic acid (1.0 eq) in dry THF, slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq) at 0 °C. Stir at room temperature for 4 hours. Quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate to obtain 4-(4-fluorophenyl)butan-1-ol.
-
Conversion to Alkyl Halide: To the alcohol (1.0 eq), add thionyl chloride (1.2 eq) at 0 °C and stir at room temperature for 2 hours. Remove the excess thionyl chloride under reduced pressure to obtain 1-chloro-4-(4-fluorophenyl)butane.
-
Sulfonation: Reflux a mixture of 1-chloro-4-(4-fluorophenyl)butane (1.0 eq) and sodium sulfite (1.5 eq) in a 1:1 mixture of ethanol and water for 24 hours. Cool the reaction mixture, remove the ethanol under reduced pressure, and acidify with concentrated HCl. The resulting precipitate of this compound is filtered, washed with cold water, and dried.
Protocol 2: Immobilization on Silica Nanoparticles (Si-FPPS)
This protocol is adapted from methods for preparing aryl sulfonic acid functionalized silica nanoparticles.[3]
Materials:
-
Silica nanoparticles (100-200 nm)
-
3-(4-Fluorophenyl)propyltrichlorosilane (synthesized from 3-(4-fluorophenyl)propene and trichlorosilane)
-
Toluene (dry)
-
Chlorosulfonic acid
-
Dichloromethane (dry)
Procedure:
-
Grafting: Suspend silica nanoparticles in dry toluene. Add 3-(4-fluorophenyl)propyltrichlorosilane (1.5 mmol per gram of silica) and reflux for 24 hours under a nitrogen atmosphere. Filter the functionalized silica, wash with toluene and dichloromethane, and dry under vacuum.
-
Sulfonation: Suspend the grafted silica in dry dichloromethane at 0 °C. Add chlorosulfonic acid (5 eq to the grafted organic moiety) dropwise. Stir the mixture at room temperature for 12 hours.
-
Work-up: Carefully quench the reaction with ice-water. Filter the solid catalyst, wash extensively with water until the filtrate is neutral, then wash with ethanol and diethyl ether. Dry the final catalyst (Si-FPPS) under vacuum at 80 °C for 12 hours.
Protocol 3: Immobilization on Magnetic Nanoparticles (MN-FPPS)
This protocol is based on the co-condensation method followed by oxidation.[4]
Materials:
-
Iron (II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Iron (III) chloride hexahydrate (FeCl₃·6H₂O)
-
Ammonium hydroxide (NH₄OH)
-
Tetraethyl orthosilicate (TEOS)
-
(3-Mercaptopropyl)trimethoxysilane (MPTMS)
-
3-(4-Fluorophenyl)propyltrimethoxysilane
-
Ethanol
-
Hydrogen peroxide (H₂O₂) (30%)
Procedure:
-
Synthesis of Fe₃O₄ Nanoparticles: Co-precipitate FeCl₂·4H₂O and FeCl₃·6H₂O in a 1:2 molar ratio in deionized water under a nitrogen atmosphere with vigorous stirring. Add NH₄OH solution dropwise until the pH reaches 10. Heat the mixture to 80 °C for 1 hour. Cool, collect the magnetic nanoparticles with a magnet, wash with water and ethanol, and dry.
-
Silica Coating (Fe₃O₄@SiO₂): Disperse the Fe₃O₄ nanoparticles in a mixture of ethanol and water. Add TEOS and NH₄OH, and stir for 12 hours. Collect the silica-coated magnetic nanoparticles, wash with ethanol and water, and dry.
-
Functionalization: Disperse the Fe₃O₄@SiO₂ nanoparticles in ethanol. Add MPTMS and 3-(4-fluorophenyl)propyltrimethoxysilane in a desired molar ratio. Add NH₄OH and stir for 24 hours. Collect the functionalized nanoparticles, wash, and dry.
-
Oxidation: Suspend the functionalized nanoparticles in an aqueous solution of hydrogen peroxide (30%) and stir at 60 °C for 24 hours to oxidize the thiol groups to sulfonic acid groups. Collect the catalyst (MN-FPPS), wash with water and ethanol, and dry.
Protocol 4: Catalytic Friedel-Crafts Acylation
This protocol describes a general procedure for the acylation of anisole using the immobilized catalyst.[5]
Materials:
-
Anisole
-
Acetic anhydride
-
Si-FPPS or MN-FPPS catalyst
-
Toluene (solvent)
-
Gas chromatograph (GC) for analysis
Procedure:
-
In a round-bottom flask, add anisole (10 mmol), acetic anhydride (12 mmol), and the catalyst (100 mg).
-
Add toluene (10 mL) as the solvent.
-
Heat the reaction mixture to 100 °C and stir for the required time (monitor by TLC or GC).
-
After completion of the reaction, cool the mixture to room temperature.
-
For Si-FPPS, separate the catalyst by filtration. For MN-FPPS, use an external magnet to separate the catalyst.
-
Wash the catalyst with toluene and ethanol and dry for reuse.
-
Analyze the reaction mixture by GC to determine the conversion and selectivity.
Mandatory Visualization
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. mdpi.com [mdpi.com]
- 3. Sulfonic acid functionalized silica nanoparticles as catalysts for the esterification of linoleic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Direct Methanol Fuel Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and experimental evaluation of Direct Methanol Fuel Cells (DMFCs). The accompanying protocols offer detailed, step-by-step procedures for key experimental techniques used to characterize DMFC performance.
Introduction to Direct Methanol Fuel Cells
Direct Methanol Fuel Cells (DMFCs) are a type of proton-exchange membrane (PEM) fuel cell that directly converts the chemical energy of liquid methanol into electrical energy.[1] This direct conversion offers advantages over traditional hydrogen-based fuel cells, primarily in fuel storage and transportation, as methanol is a liquid fuel with a high energy density.[2] DMFCs operate at relatively low temperatures, typically between 50 and 120°C.[2]
The core of a DMFC consists of a membrane electrode assembly (MEA), which includes a proton-exchange membrane sandwiched between an anode and a cathode.[3][4] A catalyst, typically platinum-ruthenium on the anode and platinum on the cathode, facilitates the electrochemical reactions.[1]
The overall chemical reaction is: CH₃OH + 1.5O₂ → CO₂ + 2H₂O [5]
Key Applications
DMFCs are promising power sources for a variety of applications, particularly in portable electronics and off-grid power generation.[6] Their high energy density compared to lithium-ion batteries makes them suitable for devices requiring longer operating times.[7]
Primary application areas include:
-
Portable Power: Charging for laptops, smartphones, and other personal electronic devices.
-
Military and Off-Grid Applications: Silent, reliable power for soldiers in the field, remote sensors, and monitoring systems.[6][7]
-
Automotive and Transportation: As auxiliary power units (APUs) in vehicles or for motive power in smaller vehicles.[8]
-
Stationary Power: Backup power for residential and commercial buildings.
Performance Data
The performance of DMFCs is influenced by various operating conditions, including temperature, methanol concentration, and flow rates.[9][10][11] The following table summarizes typical performance data from experimental studies.
| Operating Parameter | Value | Performance Metric | Result | Reference |
| Temperature | 75°C | Peak Power Density | Varies with flow rate | [3] |
| Methanol Concentration | 1 M | Peak Power Density | 10 mW/cm² | [12] |
| Temperature | 60°C | Peak Power Density | 106.63 mW/cm² | [13] |
| Methanol Concentration | 1% wt. | Maximum Power | 14.2 mW | [11] |
| Temperature | 40°C | Maximum Power | 14.2 mW | [11] |
| Anode Catalyst Loading | 1.8 mg cm⁻² (Pt-Ru) | - | - | [3] |
| Cathode Catalyst Loading | 1.2 mg cm⁻² (Pt) | - | - | [3] |
| Membrane | Nafion® 115 | - | - | [3] |
Experimental Protocols
Accurate and reproducible characterization of DMFC performance is crucial for research and development. The following are standard protocols for key experimental techniques.
Polarization Curve Measurement
Objective: To determine the voltage-current (V-I) characteristics of the DMFC, which reveals information about activation, ohmic, and mass transport losses.[14][15]
Materials and Equipment:
-
Direct Methanol Fuel Cell test station
-
Potentiostat/Galvanostat or electronic load[14]
-
Methanol solution of desired concentration
-
Deionized water
-
Air or oxygen supply
-
Mass flow controllers
-
Temperature controllers
-
Data acquisition system
Protocol:
-
Cell Assembly and Conditioning:
-
Assemble the Membrane Electrode Assembly (MEA) into the fuel cell hardware, ensuring proper torque on the bolts for uniform compression.[16]
-
Connect the fuel cell to the test station, including fuel and oxidant lines, heating elements, and electrical leads.
-
Purge the anode and cathode with nitrogen to remove any residual air.
-
Introduce the methanol solution to the anode and air/oxygen to the cathode at specified flow rates.
-
Bring the cell to the desired operating temperature and allow it to stabilize.
-
Condition the cell by operating it at a constant current density for a set period until a stable voltage is achieved.
-
-
Data Acquisition:
-
Set the potentiostat/galvanostat to galvanostatic mode (current control).
-
Begin at open-circuit voltage (OCV) and allow the voltage to stabilize.
-
Step the current density from zero to the desired maximum value in controlled increments.[17]
-
At each current step, allow the cell to equilibrate for a specified time (e.g., 5-15 minutes) until the voltage stabilizes.[14][17]
-
Record the average voltage and current density over the last few minutes of each step.[14]
-
Optionally, perform the current sweep in both increasing and decreasing directions to check for hysteresis, which can indicate issues like flooding or drying.[14]
-
-
Data Analysis:
-
Plot the cell voltage (V) as a function of current density (A/cm²).
-
Analyze the three distinct regions of the polarization curve:
-
Activation Loss Region (low current density): Dominated by the kinetics of the electrochemical reactions.
-
Ohmic Loss Region (mid-range current density): A linear drop in voltage due to ionic and electronic resistance.
-
Mass Transport Loss Region (high current density): A sharp voltage drop due to limitations in reactant supply to the catalyst sites.[14][15]
-
-
Plot power density (Voltage x Current Density) as a function of current density to determine the peak power output.
-
Electrochemical Impedance Spectroscopy (EIS)
Objective: To diagnose and quantify the different contributions to the overall cell polarization (ohmic, charge transfer, and mass transport resistances) by measuring the impedance response to a small AC signal over a range of frequencies.[18]
Materials and Equipment:
-
Fuel cell test station with a potentiostat/galvanostat equipped with a frequency response analyzer (FRA).[18]
-
Assembled and conditioned DMFC.
Protocol:
-
Cell Preparation:
-
Operate the DMFC at a specific DC current density or voltage where the impedance is to be measured. Allow the cell to reach a steady state.
-
-
EIS Measurement:
-
Superimpose a small amplitude AC voltage or current signal (typically 5-10 mV or a few mA) over the DC setpoint.
-
Sweep the frequency of the AC signal over a wide range (e.g., 10 kHz to 0.1 Hz).[13]
-
The FRA measures the resulting AC current/voltage response and calculates the impedance and phase shift at each frequency.
-
-
Data Analysis:
-
Plot the impedance data in a Nyquist plot (imaginary impedance vs. real impedance).[13]
-
The Nyquist plot for a DMFC typically shows one or more semicircles.
-
High-Frequency Intercept: The point where the plot intersects the real axis at high frequencies represents the ohmic resistance (R_ohm) of the cell, primarily from the membrane.[19]
-
Semicircle Diameter: The diameter of the semicircle(s) corresponds to the charge transfer resistance (R_ct) of the anode and cathode reactions.
-
Low-Frequency Behavior: At low frequencies, a second semicircle or a 45-degree line may appear, which is related to mass transport limitations.[20]
-
Fit the impedance data to an equivalent circuit model to quantify the different resistance components.[18]
-
Methanol Crossover Measurement
Objective: To quantify the rate at which methanol permeates from the anode to the cathode through the membrane without reacting at the anode. Methanol crossover leads to a mixed potential at the cathode and fuel wastage, reducing cell performance and efficiency.[1][12]
Materials and Equipment:
-
DMFC test station.
-
Assembled and conditioned DMFC.
-
Nitrogen supply.
Protocol (CO₂ Measurement Method):
-
Cell Setup:
-
Operate the DMFC at the desired conditions (temperature, methanol concentration, and current density).
-
Feed the anode with the methanol solution.
-
Feed the cathode with a known flow rate of air or oxygen.
-
-
Cathode Effluent Analysis:
-
Direct the exhaust gas stream from the cathode outlet to a CO₂ sensor or GC.
-
Measure the concentration of CO₂ in the cathode exhaust.[12] This CO₂ is assumed to be a product of the complete oxidation of the methanol that has crossed over.
-
-
Calculation of Crossover Rate:
-
The molar flow rate of CO₂ is calculated from its concentration and the total gas flow rate at the cathode outlet.
-
Since one mole of methanol produces one mole of CO₂, the molar flow rate of CO₂ is equal to the molar flow rate of methanol crossover.
-
The methanol crossover current density equivalent (i_cross) can be calculated using Faraday's law:
-
i_cross = 6 * F * N_methanol
-
Where F is Faraday's constant (96485 C/mol) and N_methanol is the molar flux of methanol (mol/s·cm²).
-
-
Alternative Voltammetric Method:
-
Cell Setup:
-
Measurement:
-
The resulting limiting current at the cathode is a direct measure of the methanol crossover rate at open-circuit conditions.[21]
-
Visualizations
References
- 1. Direct Methanol Fuel Cell Improvements [fuelcellstore.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Design and Utilization of a Direct Methanol Fuel Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. tandfonline.com [tandfonline.com]
- 9. ecec.me.psu.edu [ecec.me.psu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Polarization Curves [fuelcellstore.com]
- 15. mdpi.com [mdpi.com]
- 16. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 17. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 18. scribner.com [scribner.com]
- 19. researchgate.net [researchgate.net]
- 20. Electrochemical impedance spectroscopy applied to microbial fuel cells: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. jelectrochem.xmu.edu.cn [jelectrochem.xmu.edu.cn]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving the yield and purity of 3-(4-Fluorophenyl)propane-1-sulfonic acid synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 3-(4-Fluorophenyl)propane-1-sulfonic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most frequently employed method is the reaction of a Grignard reagent, specifically 4-fluorophenylmagnesium bromide, with 1,3-propane sultone in an anhydrous ether solvent like THF or diethyl ether. This method provides a direct route to the carbon-sulfur bond formation required for the target molecule.
Q2: What is a typical expected yield for this synthesis?
A2: With proper technique and under optimal conditions, yields for the Grignard reaction with 1,3-propane sultone can range from 60% to over 80%. However, yields can be significantly lower if reaction conditions are not carefully controlled. For instance, a similar synthesis of a related sultone derivative reported an 80% yield after purification[1].
Q3: What are the main challenges in purifying the final product?
A3: The primary challenge is the high water solubility of the sulfonic acid product, which makes standard purification techniques like silica gel chromatography or simple extraction difficult[2]. Additionally, the hydrolysis of unreacted 1,3-propane sultone during workup can form 3-hydroxypropane-1-sulfonic acid, which can be difficult to separate from the desired product[3].
Q4: How can I confirm the successful formation of the Grignard reagent before adding the 1,3-propane sultone?
A4: Visual cues are the first indicator. A successful initiation is often marked by the disappearance of the iodine color (if used as an activator), gentle bubbling on the magnesium surface, and the solution turning cloudy and gray/brown[4]. For quantitative analysis, a sample can be titrated using a standard solution of iodine or a protic acid like isopropanol with an indicator such as 1,10-phenanthroline.
Q5: Is 1,3-propane sultone a hazardous reagent?
A5: Yes, 1,3-propane sultone is a suspected carcinogen and a potent alkylating agent[5][6]. It should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: The Grignard reaction does not initiate.
Q: I've combined the 4-bromofluorobenzene and magnesium turnings in anhydrous THF, but the reaction won't start. What should I do?
A: Failure to initiate is a common issue in Grignard synthesis. Here are several troubleshooting steps:
-
Activate the Magnesium: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide. This layer prevents the reaction from starting[7].
-
Mechanical Activation: Briefly crush a few pieces of magnesium turnings with a glass rod (do this carefully to avoid breaking the flask).
-
Chemical Activation: Add a small crystal of iodine. The iodine will react with the magnesium surface, exposing fresh metal. The disappearance of the brown iodine color is a good indicator of activation[4][8]. A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Ensure Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, especially water[7][9].
-
Flame-dry all glassware under a vacuum or in a hot oven and cool under an inert atmosphere (nitrogen or argon) before use.
-
Use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system (still).
-
-
Apply Gentle Heat: A small amount of heat from a heat gun can sometimes provide the activation energy needed to start the reaction. Be prepared to cool the flask in an ice bath, as the reaction is exothermic and can become vigorous once it starts.
Problem 2: The reaction resulted in a low yield of the desired product.
Q: My final yield of this compound is below 40%. What are the likely causes and how can I improve it?
A: Low yields can stem from several factors throughout the process. Refer to the table below for potential causes and solutions.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Grignard Formation | If the Grignard reagent was not formed in high yield, the subsequent reaction will be stoichiometricallly limited. | Ensure the magnesium is fully consumed before adding the sultone. Consider titrating the Grignard solution to determine its exact concentration. |
| Wurtz Coupling Side Reaction | The Grignard reagent can react with the unreacted 4-bromofluorobenzene to form 4,4'-difluorobiphenyl, a common byproduct[7]. | Add the 4-bromofluorobenzene solution slowly to the magnesium turnings to maintain a low concentration of the halide in the reaction mixture. This favors the formation of the Grignard reagent over the coupling product. |
| Reaction with Water/Moisture | Any moisture present will quench the Grignard reagent, reducing the amount available to react with the sultone[9]. | Rigorously follow anhydrous procedures for glassware and solvents. Ensure the inert gas atmosphere is maintained throughout the reaction. |
| Degradation of 1,3-Propane Sultone | 1,3-propane sultone can hydrolyze, especially during a prolonged or aqueous workup, forming 3-hydroxypropane-1-sulfonic acid[3]. | Perform the reaction and the initial quench at low temperatures. Minimize the time the product spends in aqueous acidic or basic conditions during workup. |
| Product Loss During Workup | Due to its high water solubility, the product can be lost to the aqueous phase during extraction[2]. | Avoid extensive washing with water. After quenching the reaction, consider removing the solvent under reduced pressure and purifying the crude solid directly, or use specialized purification methods like ion-exchange chromatography. |
Problem 3: My final product is impure, containing significant byproducts.
Q: After workup, my NMR spectrum shows my product along with significant impurities. How do I purify it effectively?
A: Purifying highly polar, water-soluble sulfonic acids is challenging. Here are some recommended strategies:
-
Precipitation/Recrystallization:
-
After the reaction workup and removal of the organic solvent, dissolve the crude solid in a minimum amount of a polar solvent like methanol or hot water.
-
Slowly add a less polar solvent in which the product is insoluble (e.g., acetone, acetonitrile, or isopropanol) until the solution becomes cloudy.
-
Allow the solution to cool slowly to induce crystallization of the pure product, leaving impurities in the mother liquor.
-
-
Ion-Exchange Chromatography (IEX):
-
This is a highly effective method for purifying sulfonic acids[2].
-
Use a weakly basic anion-exchange resin.
-
Dissolve the crude product in water and load it onto the column.
-
Wash with deionized water to remove neutral organic impurities and inorganic salts (e.g., MgBr₂).
-
Elute the desired sulfonic acid product using a volatile weak acid solution, such as aqueous formic acid[2].
-
Lyophilize or carefully evaporate the solvent from the collected fractions to obtain the pure product.
-
-
Reverse-Phase Chromatography (C18):
-
If available, reverse-phase HPLC or flash chromatography can be used.
-
Use a mobile phase of water and methanol or acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA).
-
This method is excellent for separating the desired product from less polar impurities like the Wurtz coupling byproduct[2].
-
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
1-Bromo-4-fluorobenzene
-
Anhydrous tetrahydrofuran (THF)
-
1,3-Propane sultone
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Ensure the entire apparatus is under a positive pressure of an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.2 equivalents) and a single crystal of iodine in the flask.
-
Add a small portion of anhydrous THF.
-
In the dropping funnel, prepare a solution of 1-bromo-4-fluorobenzene (1.0 equivalent) in anhydrous THF.
-
Add a small amount of the bromide solution to the magnesium. The reaction should initiate, indicated by a color change and gentle reflux. If it does not start, gently warm the flask or add another small iodine crystal[8].
-
Once initiated, add the remaining 1-bromo-4-fluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with 1,3-Propane Sultone:
-
Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.
-
Dissolve 1,3-propane sultone (1.05 equivalents) in anhydrous THF and add it to the dropping funnel.
-
Add the sultone solution dropwise to the cold Grignard reagent. The reaction is exothermic; maintain the temperature below 10 °C[9].
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Workup and Isolation:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride or dilute HCl.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Protocol 2: Purification by Precipitation
-
Dissolve the crude solid obtained from Protocol 1 in a minimal amount of hot methanol.
-
While stirring, slowly add isopropanol or acetone until a precipitate begins to form.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to yield pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield issues.
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. CN103044384A - Preparation method of 3-fluorine-1, 3-propane sulfonic acid lactone - Google Patents [patents.google.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. researchgate.net [researchgate.net]
- 6. research.utwente.nl [research.utwente.nl]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. reddit.com [reddit.com]
- 9. community.wvu.edu [community.wvu.edu]
Technical Support Center: Purification of 3-(4-Fluorophenyl)propane-1-sulfonic acid
This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for the purification of crude 3-(4-Fluorophenyl)propane-1-sulfonic acid. It is intended for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this and similar aryl sulfonic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound after synthesis?
A1: Common impurities typically include residual sulfuric acid from the sulfonation process, inorganic salts (e.g., sodium chloride, sodium sulfate) if the reaction was quenched or neutralized, unreacted starting materials, and potential byproducts such as related aryl compounds.[1][2] Sulfonic acids also have a strong tendency to hydrate, so water is a common impurity.[1]
Q2: What are the main challenges when purifying aryl sulfonic acids like this one?
A2: The primary challenge stems from their physical properties. Sulfonic acids are highly soluble in water but have low solubility in most organic solvents.[1] This makes standard purification techniques like normal-phase silica gel chromatography or many common solvent extractions ineffective.[2]
Q3: Which purification techniques are most effective for this compound?
A3: The most successful methods are recrystallization and ion-exchange chromatography.
-
Recrystallization from water (sometimes slightly acidified) is a common and effective technique.[1]
-
Anion-exchange chromatography is excellent for removing both inorganic salts and other charged impurities.[3]
-
A slurry wash with a minimal amount of water can also be effective for removing highly soluble impurities from a solid product.
Q4: How can I specifically remove sulfuric acid contamination?
A4: Residual sulfuric acid can be removed by recrystallizing the crude product from a concentrated aqueous solution.[1] Alternatively, treating the aqueous solution with a calcium or barium salt (e.g., Ca(OH)₂, Ba(OH)₂) will precipitate the sulfate as CaSO₄ or BaSO₄, which can be filtered off. The metal cation can then be removed by passing the solution through a cation-exchange resin.[4]
Q5: My product is contaminated with inorganic salts (e.g., NaCl). How can I remove them?
A5: Desalting can be achieved using a C18 solid-phase extraction (SPE) cartridge or reversed-phase chromatography, where the organic product is retained while the salts are washed away with water.[2] Anion-exchange chromatography is also highly effective, as the salts can be washed from the column with water before the sulfonic acid is eluted.[2]
Q6: Can I use fractional distillation for purification?
A6: While lower-melting liquid sulfonic acids can sometimes be purified by fractional distillation under reduced pressure, it is generally less common for solid aryl sulfonic acids and carries a risk of decomposition at high temperatures.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product Fails to Crystallize / Remains an Oil | 1. High concentration of impurities depressing the melting point. 2. Product is too soluble in the chosen solvent. 3. Presence of excess water forming a syrup. | 1. Attempt a pre-purification step like a slurry wash or charcoal treatment. 2. Try adding an anti-solvent (e.g., ethanol) to the aqueous solution. 3. For higher molecular weight sulfonic acids, crystallization from slightly acidic water or alcohol may be effective[1]. 4. Attempt to dry the crude material by azeotropic removal of water with toluene before recrystallization[1]. |
| Low Yield After Recrystallization | 1. Too much solvent was used, keeping the product in solution. 2. The cooling process was too rapid, leading to poor crystal formation. 3. The product is highly soluble even in cold solvent. | 1. Use the absolute minimum amount of hot solvent required to dissolve the crude material. 2. Allow the solution to cool slowly to room temperature before moving to an ice bath. 3. Concentrate the mother liquor and attempt a second crystallization. 4. Consider using a different solvent system or switching to a chromatographic method. |
| Persistent Inorganic Salt Contamination | 1. Salts are co-precipitating with the product during crystallization. 2. Ineffective washing of the filtered crystals. | 1. Before crystallization, dissolve the crude product in water and attempt to precipitate it by adding a miscible organic solvent in which the salts are soluble. 2. Switch to ion-exchange chromatography, which is highly effective for salt removal[2][3]. 3. Wash the filtered crystals with a minimal amount of a cold solvent mixture (e.g., water/ethanol) where the product has lower solubility than the salt. |
| Product is a Hydrate and Anhydrous Form is Needed | 1. Sulfonic acids have a strong tendency to retain water of crystallization[1]. | 1. Dry the material under high vacuum at an elevated temperature (check thermal stability first). 2. Perform an azeotropic distillation with a solvent like toluene to remove water[1]. |
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Typical Purity Achieved | Expected Yield | Key Impurities Removed | Advantages & Disadvantages |
| Recrystallization | 95-98% | Moderate to High | Co-crystallizing organic impurities, some inorganic salts. Effective for removing sulfuric acid when using concentrated aqueous solutions[1]. | Pro: Simple, scalable. Con: Solvent selection can be difficult; may not remove all impurities effectively. |
| Anion-Exchange Chromatography | >99% | Moderate to High | Inorganic salts (NaCl, Na₂SO₄), sulfuric acid, neutral organic impurities. | Pro: Excellent separation and purity[3]. Con: More complex setup, requires specific resins and larger solvent volumes, may require lyophilization to isolate the product[2]. |
| Slurry Wash | ~90-95% | High | Highly water-soluble impurities like NaCl from a solid crude product. | Pro: Fast, simple, high recovery. Con: Only a pre-purification step; not effective if the product itself is highly soluble in the wash solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization from Acidified Water
This protocol is a general method for purifying solid aryl sulfonic acids that are contaminated with inorganic salts and minor organic impurities.
-
Dissolution: In a flask, add the crude this compound. Add a minimal amount of deionized water and heat the mixture to 80-90 °C with stirring until the solid is completely dissolved.
-
Acidification (Optional): If the product has difficulty crystallizing, add 1-2 drops of concentrated HCl to the hot solution. This can sometimes improve crystal formation for higher molecular weight members[1].
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Chilling: Place the flask in an ice-water bath for at least 1 hour to maximize crystal precipitation.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold deionized water or a cold water/ethanol mixture to remove residual mother liquor.
-
Drying: Dry the purified crystals under high vacuum to a constant weight.
Protocol 2: Purification by Anion-Exchange Chromatography
This method is ideal for removing significant amounts of inorganic salts and other ionic impurities.
-
Resin Preparation: Select a strongly basic anion-exchange resin. Prepare a slurry of the resin in deionized water and pack it into a suitable chromatography column. Wash the column extensively with deionized water.
-
Sample Preparation: Dissolve the crude this compound in a minimum volume of deionized water.
-
Loading: Carefully load the sample solution onto the top of the column, allowing it to adsorb onto the resin.
-
Washing (Salt Removal): Elute the column with several column volumes of deionized water. This will wash away neutral impurities and inorganic salts (e.g., NaCl, Na₂SO₄)[2]. Monitor the conductivity of the eluent; it should return to the baseline of pure water.
-
Elution of Product: Elute the desired sulfonic acid from the column using a weak, volatile acidic solution, such as 1-5% formic acid in water[2].
-
Fraction Collection: Collect fractions and monitor them for the presence of the product using a suitable analytical technique (e.g., UV-Vis spectroscopy, TLC, or HPLC).
-
Isolation: Combine the pure fractions. Remove the solvent and the volatile acid eluent by lyophilization (freeze-drying) or evaporation under reduced pressure to obtain the purified product[2].
Visualization of Purification Workflow
The following diagram illustrates the decision-making process and general workflow for purifying crude this compound.
Caption: General workflow for the purification of crude aryl sulfonic acids.
References
Identifying and minimizing side products in reactions involving 3-(4-Fluorophenyl)propane-1-sulfonic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)propane-1-sulfonic acid. The focus is on identifying and minimizing the formation of common side products during its synthesis and subsequent reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products encountered during the synthesis of this compound?
A1: During the sulfonation of 1-fluoro-4-propylbenzene, the primary side products are typically sulfones. These are formed when an already sulfonated molecule reacts with another aromatic ring. Other potential impurities can include residual starting materials, excess sulfonating agent (like sulfuric acid), and inorganic salts from the workup procedure.[1][2][3] In some cases, isomeric sulfonic acids may also form, although the propyl chain tends to direct sulfonation to the para position relative to the fluorine atom.
Q2: How can I minimize the formation of sulfones during the sulfonation reaction?
A2: Sulfone formation is a common issue in aromatic sulfonation.[2][3] Several strategies can be employed to minimize this side reaction:
-
Control of Reaction Stoichiometry: Using a slight excess of the sulfonating agent can help to ensure the complete conversion of the starting material, reducing the opportunity for sulfonated products to react further. However, a large excess can lead to other side reactions and purification challenges.[3][4]
-
Temperature Control: Sulfonation reactions are exothermic. Maintaining a low and controlled reaction temperature is crucial, as higher temperatures tend to favor sulfone formation.
-
Use of Sulfone Inhibitors: The addition of inorganic sulfites, such as sodium sulfite, has been shown to effectively reduce sulfone formation.[2]
-
Choice of Sulfonating Agent: Using milder sulfonating agents, such as sulfur trioxide complexes (e.g., pyridine-SO3 or trimethylamine-SO3), can provide greater selectivity and reduce the formation of aggressive byproducts compared to oleum or concentrated sulfuric acid.[3][4]
Q3: Are mutagenic alkyl sulfonates a significant concern when using an alcohol-based solvent for reactions or purification?
A3: The formation of alkyl sulfonate esters from a sulfonic acid and an alcohol is generally considered a very slow and thermodynamically unfavorable reaction under typical synthetic conditions.[5][6][7] For an ester to form, strongly acidic conditions are required. When this compound is used to form a salt with a basic compound, the acid is neutralized instantly, preventing any significant ester formation.[5][6] Therefore, while regulatory bodies may require a risk assessment, the actual risk of forming toxicologically significant levels of alkyl sulfonates under normal reaction or crystallization conditions is considered extremely low.[5][7]
Q4: What are the recommended methods for purifying crude this compound?
A4: The purification of aryl sulfonic acids can be challenging due to their high polarity and solubility in aqueous media.[1][3] Several methods can be effective:
-
Recrystallization: This is a common method, but finding a suitable solvent system can be difficult due to the compound's solubility characteristics.[1]
-
Ion-Exchange Chromatography (IEX): This technique is well-suited for separating ionic compounds like sulfonic acids from non-ionic impurities. A basic resin can be used to retain the sulfonic acid, which is then eluted with a volatile acid.[8]
-
Reverse-Phase Chromatography (C18): Solid-phase extraction (SPE) using a C18 cartridge is an effective way to remove inorganic salts ("desalting"). The crude product is dissolved in water, loaded onto the cartridge, washed with water to remove salts, and then the desired sulfonic acid is eluted with a more organic solvent like methanol or acetonitrile.[8]
-
Precipitation: In some cases, the sulfonic acid can be precipitated from a solution by adding a non-solvent or by adjusting the pH with an acid like HCl in the presence of an organic solvent.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | Incomplete reaction. | Increase reaction time or temperature moderately. Confirm the quality of the sulfonating agent. |
| Formation of multiple side products. | Lower the reaction temperature. Use a milder sulfonating agent (e.g., pyridine-SO3 complex). Ensure the starting material is dry and free of impurities.[9] | |
| Presence of a Major, Less Polar Impurity (Confirmed as Sulfone) | High reaction temperature. | Maintain strict temperature control, ideally below room temperature. |
| Insufficient sulfonating agent. | Use a slight molar excess of the sulfonating agent.[3] | |
| Reaction kinetics favoring sulfone formation. | Add a sulfone inhibitor like sodium sulfite to the reaction mixture.[2] Consider using a falling film reactor for better heat and mass transfer in scaled-up reactions.[9] | |
| Final Product is Contaminated with Inorganic Salts | Inadequate purification after workup. | Purify the crude product using reverse-phase chromatography (C18 cartridge) to desalt.[8] |
| Incomplete removal of neutralization agents. | Ensure thorough washing during the workup. Consider an optimized precipitation/crystallization procedure.[10] | |
| Difficulty Isolating the Product from Aqueous Solution | High water solubility of the sulfonic acid. | Attempt lyophilization (freeze-drying) to remove water. |
| Emulsion formation during extraction. | Use a different solvent system for extraction or employ centrifugation to break the emulsion. |
Experimental Protocols
Protocol 1: General Procedure for Sulfonation with Minimized Sulfone Formation
-
Preparation: To a cooled (0-5 °C) solution of 1-fluoro-4-propylbenzene in a suitable inert solvent (e.g., chloroform or liquid SO2), add a sulfone inhibitor such as sodium sulfite (0.05-0.1 equivalents).[2]
-
Addition of Sulfonating Agent: Slowly add a mild sulfonating agent, such as a pyridine-sulfur trioxide complex (1.1 equivalents), to the stirred solution while maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at a controlled low temperature for several hours until TLC or HPLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by pouring it over ice.
-
Workup: Separate the aqueous layer. The product can then be isolated by forming a salt (e.g., with NaOH or Ba(OH)2) and proceeding with purification. If a barium salt is used, insoluble barium sulfate will precipitate and can be filtered off.[10]
Protocol 2: Purification of Crude this compound via C18 SPE
-
Cartridge Preparation: Condition a C18 solid-phase extraction (SPE) cartridge by washing it with methanol followed by deionized water.
-
Sample Loading: Dissolve the crude sulfonic acid in a minimum amount of deionized water. Load this aqueous solution onto the prepared C18 cartridge.
-
Washing (Desalting): Wash the cartridge with several column volumes of deionized water. This will elute the inorganic salts while the desired product remains bound to the stationary phase.[8]
-
Elution: Elute the purified this compound from the cartridge using methanol or acetonitrile.[8]
-
Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to yield the purified product.
Visual Guides
Caption: Troubleshooting workflow for identifying and addressing impurities.
Caption: Desired sulfonation pathway versus common sulfone side reaction.
Caption: Process flow for purification and desalting using C18 SPE.
References
- 1. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 2. US3789067A - Method of inhibiting sulfone formation in sulfonations - Google Patents [patents.google.com]
- 3. rscspecialitychemicals.org.uk [rscspecialitychemicals.org.uk]
- 4. chemithon.com [chemithon.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. asiachmical.com [asiachmical.com]
- 10. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
Thermal and chemical stability of 3-(4-Fluorophenyl)propane-1-sulfonic acid under various conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the thermal and chemical stability of 3-(4-Fluorophenyl)propane-1-sulfonic acid. The information is intended for researchers, scientists, and professionals in drug development. Please note that specific experimental data for this compound is limited; therefore, much of the guidance is based on the general chemical properties of aryl sulfonic acids and fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including temperature, pH, the presence of oxidizing or reducing agents, and exposure to light. As a sulfonic acid, it is a strong acid and can be corrosive. The fluorophenyl group is generally stable, but the entire molecule's stability should be considered under specific experimental conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a cool, dry, and well-ventilated area. Keep the container tightly closed to prevent moisture absorption, as sulfonic acids can be hygroscopic. It is also advisable to store it away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.
Q3: Is this compound sensitive to light?
Q4: What are the expected decomposition products of this compound under thermal stress?
A4: Upon significant thermal stress, sulfonic acids can decompose.[3] Potential decomposition products could include sulfur oxides (SOx), carbon monoxide (CO), carbon dioxide (CO2), and other organic fragments.[3] The presence of the fluorophenyl group might also lead to the formation of hydrogen fluoride (HF) under certain conditions.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected reaction byproducts observed | Degradation of the sulfonic acid due to incompatible reagents. | Review all reagents in the reaction mixture for compatibility with strong acids. Avoid strong oxidizing or reducing agents if not part of the intended reaction. Aryl sulfonic acids can undergo desulfonation under certain hydrolytic conditions.[4] |
| Loss of compound activity or purity over time | Improper storage leading to degradation. | Verify that the compound has been stored in a tightly sealed container in a cool, dry, and dark place. Consider re-analyzing the compound's purity using techniques like HPLC or NMR. |
| Inconsistent experimental results | Variability in the quality or stability of the starting material. | Use a fresh batch of this compound or re-purify the existing stock. Perform a quality control check before use. |
| Color change of the material | Possible contamination or degradation. | A change in color can indicate the formation of impurities. The material should be re-analyzed for purity. If degradation is confirmed, the batch should be discarded. |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability
This protocol outlines a general method for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA pan.
-
Instrument Setup:
-
Apparatus: Thermogravimetric Analyzer.
-
Temperature Program: Heat the sample from 25°C to 600°C at a rate of 10°C/min.
-
Atmosphere: Nitrogen or air, with a flow rate of 50 mL/min.
-
-
Data Collection: Record the weight loss of the sample as a function of temperature.
-
Analysis: Determine the onset temperature of decomposition, which is the temperature at which significant weight loss begins.
Protocol 2: Assessment of Chemical Stability in Solution
This protocol provides a general method to evaluate the stability of this compound in different solvent systems over time.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in various solvents (e.g., water, methanol, acetonitrile).
-
Incubation: Store the solutions under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
-
Time-Point Analysis: At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the parent compound and detect any degradation products.
-
Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the degradation rate.
Visualizations
Caption: Experimental workflows for assessing thermal and chemical stability.
Caption: Factors influencing the stability and degradation of the compound.
References
Optimization of reaction parameters for catalysis with 3-(4-Fluorophenyl)propane-1-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing reactions catalyzed by 3-(4-Fluorophenyl)propane-1-sulfonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction parameters to consider when optimizing a reaction with this compound?
A1: The primary parameters to optimize for solid acid catalysts like this compound are reaction temperature, catalyst loading, and the molar ratio of reactants. These factors significantly influence reaction rate and conversion.
Q2: How does reaction temperature typically affect the catalytic performance?
A2: Generally, increasing the reaction temperature enhances the reaction rate. However, excessively high temperatures can lead to catalyst degradation or the formation of unwanted byproducts. It is crucial to determine the optimal temperature that balances reaction speed and catalyst stability. For many esterification reactions using solid sulfonic acid catalysts, temperatures in the range of 60-150°C are often employed.
Q3: What is a typical catalyst loading for this type of catalyst?
A3: Catalyst loading can vary depending on the specific reaction. A common starting point for solid acid catalysts is between 1-10 wt% relative to the limiting reactant. The optimal loading will provide a sufficient number of active sites without being excessive, which could be uneconomical.
Q4: Can this compound be recovered and reused?
A4: Yes, as a heterogeneous catalyst, it is designed for easy separation from the reaction mixture (e.g., by filtration) and reuse. However, catalyst deactivation can occur over multiple cycles.
Q5: What causes catalyst deactivation?
A5: Deactivation of solid sulfonic acid catalysts can occur through several mechanisms, including:
-
Leaching: The gradual loss of sulfonic acid groups from the support into the reaction medium.[1]
-
Fouling: The deposition of byproducts or polymers on the catalyst surface, blocking active sites.
-
Poisoning: Strong adsorption of impurities from the reactants or solvent onto the active sites.
Troubleshooting Guide
This guide addresses common issues encountered during experiments using this compound.
dot
Caption: Troubleshooting workflow for catalysis issues.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion or Slow Reaction Rate | Sub-optimal reaction temperature. | Gradually increase the reaction temperature in increments (e.g., 10-20°C) and monitor the reaction progress. Be cautious of potential side reactions at higher temperatures. |
| Insufficient catalyst loading. | Increase the catalyst loading (e.g., in increments of 1-2 wt%) to ensure an adequate number of active sites are available. | |
| Unfavorable reactant molar ratio. | For equilibrium-limited reactions like esterification, using an excess of one reactant can shift the equilibrium towards the product. Experiment with different molar ratios. | |
| Mass transfer limitations. | Ensure adequate stirring to minimize diffusion limitations between the reactants and the solid catalyst surface. | |
| Decreased Catalyst Activity Upon Reuse | Leaching of sulfonic acid groups. | Test the reaction supernatant for acidity to confirm leaching. If leaching is significant, consider modifying the catalyst support or reaction conditions (e.g., lower temperature) to improve stability.[1] |
| Fouling of the catalyst surface. | Wash the catalyst with a suitable solvent to remove adsorbed species. If this is ineffective, thermal regeneration (calcination) may be necessary, depending on the thermal stability of the catalyst. | |
| Poisoning of active sites. | Ensure the purity of reactants and solvents. Pre-treating the feedstock to remove potential poisons may be required. | |
| Unexpected Byproducts or Product Impurity | Reaction temperature is too high. | High temperatures can promote side reactions. Reduce the reaction temperature and monitor the product distribution. |
| Impurities in starting materials. | Purify the reactants and solvent before use to eliminate potential sources of side reactions. |
Data Presentation: Optimization of Reaction Parameters
The following tables summarize typical ranges for optimizing reaction parameters for esterification reactions catalyzed by solid sulfonic acid catalysts. These values are intended as a starting point and may require further optimization for your specific reaction using this compound.
Table 1: Effect of Reaction Temperature on Esterification
| Temperature (°C) | Typical Conversion Range (%) | Notes |
| 60-80 | 40 - 70 | Slower reaction rates, may require longer reaction times. |
| 80-120 | 70 - 95 | Generally a good balance between reaction rate and catalyst stability. |
| 120-150 | > 90 | Faster reaction rates, but increased risk of catalyst deactivation and side reactions.[2] |
Table 2: Effect of Catalyst Loading on Esterification
| Catalyst Loading (wt%) | Typical Conversion Range (%) | Notes |
| 1 - 3 | 50 - 80 | May be sufficient for highly reactive substrates. |
| 3 - 7 | 80 - 98 | Often the optimal range for a variety of esterification reactions. |
| 7 - 10 | > 95 | Higher loadings may not significantly increase conversion and add to the cost. |
Table 3: Effect of Reactant Molar Ratio (Alcohol:Acid) on Esterification
| Molar Ratio | Typical Conversion Range (%) | Notes |
| 1:1 | 60 - 80 | Stoichiometric ratio, may result in lower conversion due to equilibrium limitations. |
| 3:1 | 85 - 95 | Excess alcohol helps to shift the equilibrium towards the product. |
| 5:1 and higher | > 95 | Further increases in the excess reactant may offer diminishing returns on conversion. |
Experimental Protocols
General Protocol for Esterification of a Carboxylic Acid with an Alcohol
This protocol provides a general procedure for an esterification reaction catalyzed by this compound and can be adapted for specific substrates.
dot
Caption: General experimental workflow for catalyzed esterification.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (catalyst)
-
Anhydrous solvent (e.g., toluene, cyclohexane)
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Apparatus for monitoring the reaction (e.g., TLC, GC, HPLC)
-
Filtration apparatus
-
Rotary evaporator
-
Purification apparatus (e.g., distillation setup, chromatography column)
Procedure:
-
Reaction Setup: To a dry round-bottom flask, add the carboxylic acid, the alcohol, and the solvent.
-
Catalyst Addition: Add the this compound catalyst to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by a suitable technique (e.g., TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration. The recovered catalyst can be washed with a solvent and dried for reuse.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by an appropriate method, such as distillation or column chromatography.
Note: This is a general guideline. The optimal conditions (temperature, reaction time, catalyst loading, and solvent) should be determined experimentally for each specific reaction.
References
Troubleshooting crystallization and isolation of 3-(4-Fluorophenyl)propane-1-sulfonic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)propane-1-sulfonic acid. The information is designed to address common challenges encountered during the crystallization and isolation of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges in the synthesis and purification of this compound?
A1: Aryl sulfonic acids like this compound can present several challenges during synthesis and purification. The introduction of the sulfonic acid group dramatically increases the polarity and water solubility of the molecule, which can make it difficult to isolate from aqueous reaction mixtures in high purity.[1] A common issue is the presence of inorganic salts as byproducts, which can be challenging to remove.[1] Additionally, the sulfonic acid group can be labile under strongly acidic conditions and at high temperatures, potentially leading to decomposition or side reactions.[1]
Q2: What methods are typically used to purify aryl sulfonic acids?
A2: Common purification methods for aryl sulfonic acids include ion exchange chromatography and recrystallization.[2] Slurrying the impure solid in a minimal amount of a solvent in which the impurities are more soluble can also be an effective purification technique.[2]
Q3: Are there any specific safety precautions I should take when working with sulfonic acids?
A3: Yes, sulfonic acids are strong acids and can be corrosive. Direct contact with skin or eyes can cause severe chemical burns.[3] Inhalation of mists or vapors may cause respiratory irritation.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
Crystallization Issues
Q1: My product, this compound, is "oiling out" instead of crystallizing. What can I do?
A1: "Oiling out" is a common problem where the compound separates as a liquid phase instead of a solid crystalline material. This often happens when the solution is supersaturated or when the cooling rate is too fast. Here are a few troubleshooting steps:
-
Reduce the cooling rate: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or ice bath.
-
Use a co-solvent: If you are using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your compound is less soluble) dropwise to the solution at a slightly elevated temperature until slight turbidity is observed. Then, allow it to cool slowly.
-
Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the solution-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure crystalline product from a previous batch, add a tiny crystal to the solution to induce crystallization.
Q2: I am getting very small crystals or a powder instead of larger, well-defined crystals. How can I improve crystal size?
A2: The formation of small crystals or a powder is often due to rapid nucleation and crystal growth. To encourage the growth of larger crystals:
-
Decrease the level of supersaturation: Use a slightly larger volume of solvent to dissolve your compound, so that it is closer to its saturation point at the higher temperature.
-
Slow down the crystallization process: As mentioned above, slow cooling is crucial. You can also try vapor diffusion, where a less soluble solvent is slowly introduced into the solution via vapor phase, which can promote slow and controlled crystal growth.
-
Minimize agitation: Once the solution is set for crystallization, avoid disturbing it.
Q3: My crystallized product has a low melting point and appears wet, even after drying. What could be the issue?
A3: This could indicate the presence of residual solvent or impurities. Sulfonic acids can be hygroscopic, meaning they readily absorb moisture from the air.
-
Ensure thorough drying: Dry the product under high vacuum for an extended period. A vacuum oven at a gentle temperature (e.g., 40-50 °C, if the compound is thermally stable) can be effective.
-
Check for solvent inclusion: The crystal lattice may have incorporated solvent molecules. Try recrystallizing from a different solvent system.
-
Analyze for impurities: Use analytical techniques like NMR or HPLC to check for impurities that might be depressing the melting point.
Isolation and Purification Issues
Q1: I am having trouble removing inorganic salt impurities from my this compound.
A1: The high polarity of sulfonic acids makes them soluble in polar solvents where inorganic salts are also soluble, making separation difficult.
-
Solvent extraction: If your sulfonic acid has some solubility in an organic solvent where the inorganic salt is insoluble, you can perform an extraction. However, this is often challenging.
-
Recrystallization from a suitable solvent: Carefully select a solvent or solvent mixture that will dissolve your product at an elevated temperature but in which the inorganic salts have very low solubility even when hot.
-
Ion exchange chromatography: This is a very effective method for removing inorganic salts.[2] You can use a cation exchange resin to retain your sulfonic acid while the salts are washed away. The product can then be eluted with a suitable buffer or solvent.
Q2: My final product yield is very low after purification. What are the potential causes?
A2: Low yields can result from several factors throughout the synthesis and purification process.
-
Incomplete reaction: Monitor the reaction progress using techniques like TLC or HPLC to ensure it has gone to completion.
-
Losses during workup: Sulfonic acids can be highly water-soluble, leading to significant losses in aqueous workups. Try to minimize the volume of aqueous phases and consider back-extracting the aqueous layers with a suitable organic solvent if possible.
-
Losses during crystallization: You may be using too much solvent for recrystallization, causing a significant portion of your product to remain in the mother liquor. Try to use the minimum amount of hot solvent required to dissolve the solid. Cooling the mother liquor to a lower temperature may also help to recover more product.
-
Decomposition: As mentioned, sulfonic acids can be sensitive to high temperatures and strong acids.[1] Ensure your reaction and purification conditions are not causing product degradation.
Experimental Protocols
Disclaimer: The following protocols are representative examples based on general synthetic and purification methods for aryl sulfonic acids. Researchers should adapt these procedures based on their specific experimental setup and safety assessments.
Synthesis of this compound (Illustrative)
A potential synthetic route could involve the sulfonation of 1-fluoro-4-propylbenzene.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1-fluoro-4-propylbenzene (1 equivalent).
-
Sulfonation: Cool the flask in an ice bath. Slowly add fuming sulfuric acid (e.g., 20% SO₃) (1.1 equivalents) via the dropping funnel while maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction progress should be monitored by TLC or HPLC.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation of Crude Product: The product may precipitate upon quenching. If so, collect the solid by vacuum filtration and wash with cold water. If the product remains in solution, proceed with extraction or salting out.
Crystallization and Isolation Protocol
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent or solvent mixture (e.g., water, ethanol/water, or acetic acid/water) to dissolve the solid completely.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Filter the hot solution through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. For further crystallization, place the flask in a refrigerator or an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold, less-polar solvent (e.g., cold ethanol or diethyl ether) to remove residual soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent and moisture.
Quantitative Data Summary
| Parameter | Typical Value/Range | Notes |
| Purity (after recrystallization) | >98% | As determined by HPLC or NMR. |
| Melting Point | Dependent on purity | A sharp melting point indicates high purity. |
| Solubility | Highly soluble in water and polar organic solvents (e.g., methanol, ethanol). Sparingly soluble in non-polar organic solvents (e.g., hexanes). | Solubility is a key factor in choosing a recrystallization solvent. |
Visualizations
Caption: Experimental workflow for the synthesis and isolation of this compound.
Caption: Troubleshooting logic for common crystallization problems.
References
Strategies for catalyst recovery and recycling of supported 3-(4-Fluorophenyl)propane-1-sulfonic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the recovery and recycling of supported 3-(4-Fluorophenyl)propane-1-sulfonic acid catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during the recovery and recycling of supported this compound catalysts.
| Issue | Potential Cause | Recommended Solution |
| Reduced Catalytic Activity After Recycling | Catalyst Poisoning: Adsorption of reactants, products, or byproducts onto the active sulfonic acid sites. | Wash the catalyst with a suitable solvent (e.g., methanol, acetone, or toluene) to remove adsorbed species.[1] If activity is not restored, consider a mild acid or base wash depending on the nature of the suspected poison. |
| Leaching of Sulfonic Acid Groups: The sulfonic acid groups may detach from the support, especially in the presence of water or polar protic solvents at elevated temperatures.[2] | - Perform a hot filtration test to confirm leaching. If the filtrate shows catalytic activity, leaching is occurring. - To minimize leaching, use less polar solvents if the reaction chemistry allows. - Consider surface modification of the support to enhance the stability of the sulfonic acid groups.[2] | |
| Thermal Degradation: Exposure to excessively high temperatures during reaction or regeneration can lead to the decomposition of the sulfonic acid groups. | Ensure the reaction and drying temperatures do not exceed the thermal stability limit of the catalyst. Refer to the manufacturer's specifications or determine the thermal stability using thermogravimetric analysis (TGA). | |
| Fouling: Deposition of polymeric or high-molecular-weight byproducts on the catalyst surface, blocking access to the active sites. | - Wash the catalyst with a solvent that can dissolve the fouling material. - In severe cases, a carefully controlled calcination (if the support is thermally stable) or a chemical treatment to break down the foulant may be necessary. | |
| Difficult Catalyst Filtration | Fine Catalyst Particles: The catalyst support may have a small particle size or may have broken down during the reaction. | - Use a filter with a smaller pore size. - Consider centrifugation as an alternative to filtration for recovering fine particles. - If the catalyst is supported on a magnetic material, magnetic separation is a highly efficient recovery method.[2] |
| Clogged Filter Medium: Catalyst particles or reaction byproducts are blocking the filter pores. | - Pre-treat the reaction mixture (e.g., by decanting the supernatant) before filtration. - Use a larger filter surface area to reduce the filter loading. - Back-flushing the filter with a clean solvent may dislodge clogging particles. | |
| Inconsistent Catalytic Performance Between Batches | Incomplete Catalyst Recovery: Loss of catalyst during filtration and washing steps leads to a lower amount of active catalyst in subsequent runs. | - Carefully collect all catalyst residues from the reactor and filter. - Minimize transfers of the catalyst between vessels. - Quantify the recovered catalyst mass after each cycle to track losses. |
| Inadequate Washing/Drying: Residual solvent or moisture on the catalyst can interfere with the subsequent reaction. | - Ensure the catalyst is thoroughly washed to remove all traces of the previous reaction mixture. - Dry the catalyst under vacuum or at an appropriate temperature to remove all solvent and moisture before reuse. |
Frequently Asked Questions (FAQs)
Q1: How can I determine if my supported this compound catalyst is deactivating?
A1: Catalyst deactivation can be identified by a decrease in the reaction rate or a lower conversion of reactants to products under the same reaction conditions. Monitoring the reaction progress over time and comparing it to the initial performance will indicate any loss of activity.
Q2: What is the most common method for recovering the catalyst after a reaction?
A2: For solid-supported catalysts, simple filtration is the most prevalent and straightforward recovery method.[3] If the catalyst has very fine particles, centrifugation can be used. For catalysts on a magnetic support, an external magnet allows for easy separation.[2]
Q3: How many times can I typically recycle this type of catalyst?
A3: The reusability of the catalyst depends on the specific reaction conditions and the stability of the catalyst support and the sulfonic acid linkage. Many supported sulfonic acid catalysts can be reused for 5 to 10 cycles with minimal loss of activity.[3] However, it is essential to monitor the catalyst's performance in each cycle.
Q4: What solvents are recommended for washing the catalyst during the recycling process?
A4: The choice of washing solvent depends on the reaction solvent and the nature of any impurities. Common choices include methanol, acetone, and toluene.[1] The goal is to use a solvent that effectively removes residual reactants and products without causing further leaching or deactivation of the catalyst.
Q5: Can I regenerate a severely deactivated catalyst?
A5: In some cases, regeneration is possible. If deactivation is due to fouling, washing with appropriate solvents may restore activity. For deactivation caused by leaching of the sulfonic acid groups, it may be possible to re-sulfonate the support, for example, by treating it with concentrated sulfuric acid, although this is a more complex procedure.
Quantitative Data on Catalyst Reusability
| Catalyst System | Reaction | Number of Cycles | Final Conversion/Yield (%) | Reference |
| Propylsulfonic acid functionalized SBA-15 | Benzylation of benzyl alcohol and toluene | 4 | ~95% (conversion) | [1] |
| Sulfonic acid-functionalized MIL-101 | Esterification | 5 | Maintained initial activity | [3] |
| Sulfonic acid-functionalized Fe3O4@C nanoparticles | Acetalization | 8 | No significant decrease in activity | |
| TiO2-Pr-SO3H | N-tert-butoxycarbonylation of amines | 15 | No loss of activity | [2] |
Note: The performance and reusability of your specific catalyst may vary depending on the support material, the reaction conditions, and the recovery procedure.
Experimental Protocols
Protocol 1: Standard Catalyst Recovery and Washing Procedure
-
Cooling: After the reaction is complete, allow the reaction mixture to cool to room temperature.
-
Separation:
-
Filtration: Separate the solid catalyst from the liquid reaction mixture by vacuum filtration using a Buchner funnel and an appropriate filter paper.
-
Centrifugation: Alternatively, for fine particles, transfer the mixture to centrifuge tubes, centrifuge at an appropriate speed (e.g., 4000 rpm for 10 minutes), and then carefully decant the supernatant liquid.
-
Magnetic Separation: If the catalyst is on a magnetic support, place a strong external magnet against the side of the reaction vessel to hold the catalyst, and then decant or pipette the liquid.
-
-
Washing:
-
Wash the recovered catalyst cake with a suitable solvent (e.g., methanol, 3 x 20 mL per gram of catalyst).
-
Gently stir the catalyst in the wash solvent for 5-10 minutes during each wash.
-
After the final wash, filter or centrifuge the catalyst again to remove the solvent.
-
-
Drying:
-
Dry the washed catalyst in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until a constant weight is achieved.
-
Ensure the drying temperature is below the thermal decomposition point of the catalyst.
-
-
Storage: Store the dried, recycled catalyst in a desiccator to prevent moisture absorption.
Protocol 2: Hot Filtration Test for Catalyst Leaching
-
Initial Reaction: Set up the reaction as usual with the solid-supported catalyst.
-
Mid-reaction Filtration: At approximately 50% of the expected reaction time (or after a significant amount of product has formed), quickly and carefully filter the hot reaction mixture to remove the solid catalyst.
-
Continued Reaction of Filtrate: Transfer the hot filtrate to a new, clean reaction vessel and continue to heat it under the same reaction conditions.
-
Monitoring: Monitor the reaction progress in the filtrate by taking samples at regular intervals and analyzing them (e.g., by GC, HPLC, or NMR).
-
Analysis:
-
If the reaction continues to proceed in the filtrate after the solid catalyst has been removed, it indicates that active catalytic species have leached from the support into the solution.
-
If the reaction stops or the rate significantly decreases, it suggests that the catalysis is primarily heterogeneous and leaching is not a significant issue.
-
Visualizations
Caption: Experimental workflow for catalyst recovery and recycling.
Caption: Troubleshooting logic for decreased catalyst activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview [mdpi.com]
- 3. Sulfonic acid-functionalized MIL-101 as a highly recyclable catalyst for esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Challenges and solutions for scaling up the production of 3-(4-Fluorophenyl)propane-1-sulfonic acid
Technical Support Center: Production of 3-(4-Fluorophenyl)propane-1-sulfonic acid
Welcome to the technical support center for the synthesis and scale-up of this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this compound.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for producing this compound?
A common and effective method is the nucleophilic substitution of a 3-(4-fluorophenyl)propyl halide with a sulfite salt, such as sodium sulfite. This two-step process typically involves the initial preparation of the alkyl halide from the corresponding alcohol, followed by the sulfonating substitution reaction.
Q2: What are the most critical parameters to control during the scale-up of this synthesis?
The most critical parameters during scale-up are temperature control, mixing efficiency, and the rate of addition of reagents. The sulfonation reaction can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and a decrease in product quality. Inefficient mixing can result in localized high concentrations of reactants, also promoting the formation of byproducts.
Q3: What are the expected major impurities in the final product?
Potential impurities include unreacted starting materials such as 3-(4-fluorophenyl)propan-1-ol or its corresponding halide, inorganic salts from the workup (e.g., sodium bromide, sodium sulfite), and potentially small amounts of diether or alkene byproducts formed during the synthesis of the alkyl halide intermediate.
Q4: How can I effectively purify the final product on a larger scale?
Purification of sulfonic acids can be challenging due to their physical properties. A common method involves the precipitation of the sulfonic acid from the reaction mixture by adjusting the pH or by adding a suitable anti-solvent. Recrystallization from a suitable solvent system, such as water-isopropanol, can also be effective. For very high purity requirements, chromatographic methods can be employed, though this may be less practical at a very large scale.
Q5: What analytical techniques are recommended for monitoring the reaction and for final product characterization?
For reaction monitoring, High-Performance Liquid Chromatography (HPLC) is highly recommended as it can effectively separate the starting materials, intermediates, and the final product. For the characterization of the final product, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are essential for confirming the structure, while HPLC can be used to determine purity.
Troubleshooting Guides
Below are common issues encountered during the synthesis and scale-up of this compound, along with their potential causes and solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 3-(4-fluorophenyl)propyl bromide (Intermediate) | Incomplete reaction of the alcohol. Side reaction forming di-(3-(4-fluorophenyl)propyl) ether. Elimination reaction forming 1-fluoro-4-(prop-1-en-1-yl)benzene. | Ensure complete conversion of the alcohol by monitoring the reaction with TLC or HPLC. Use a slight excess of the brominating agent. Maintain a low reaction temperature to minimize side reactions. |
| Incomplete Sulfonation Reaction | Insufficient reaction time or temperature. Poor solubility of the alkyl halide in the aqueous sulfite solution. Deactivation of the sulfite nucleophile. | Increase the reaction time and/or temperature, monitoring for product formation and potential degradation. Consider the use of a phase-transfer catalyst to improve the reaction between the organic and aqueous phases. Ensure the pH of the reaction mixture is maintained in the optimal range for the sulfite nucleophile. |
| Formation of Insoluble Byproducts | Precipitation of inorganic salts. Polymerization of starting materials or intermediates under harsh conditions. | Ensure adequate stirring to prevent localized high concentrations. Control the temperature carefully to avoid excessive heat. Analyze the insoluble material to identify its nature and adjust the reaction conditions accordingly. |
| Difficulties in Isolating the Final Product | The product may be highly soluble in the reaction mixture. The product may form an oil instead of a solid. | After acidification, if the product does not precipitate, try adding a co-solvent in which the product is less soluble (e.g., isopropanol, acetone). If an oil forms, try cooling the mixture further or seeding with a small crystal of the pure product. |
| Final Product is Contaminated with Inorganic Salts | Inefficient removal of salts during workup. | Wash the isolated product thoroughly with cold water or a suitable organic solvent in which the inorganic salts are insoluble. Recrystallization is also an effective method for removing inorganic impurities. |
Experimental Protocols
Protocol 1: Synthesis of 3-(4-fluorophenyl)propyl bromide (Intermediate)
-
To a stirred solution of 3-(4-fluorophenyl)propan-1-ol (1 equivalent) in a suitable solvent such as dichloromethane at 0 °C, add phosphorus tribromide (0.4 equivalents) dropwise over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it over ice-water.
-
Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-(4-fluorophenyl)propyl bromide.
Protocol 2: Synthesis of this compound
-
Prepare a solution of sodium sulfite (1.2 equivalents) in water.
-
Add the crude 3-(4-fluorophenyl)propyl bromide (1 equivalent) to the aqueous sulfite solution.
-
Heat the biphasic mixture to reflux (approximately 100-110 °C) with vigorous stirring for 24-48 hours. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (0.05 equivalents), is recommended to improve the reaction rate.
-
Monitor the reaction by HPLC until the alkyl bromide is consumed.
-
Cool the reaction mixture to room temperature and wash with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove any unreacted starting material.
-
Acidify the aqueous layer to a pH of approximately 1-2 with concentrated hydrochloric acid.
-
Cool the acidified solution in an ice bath to promote the precipitation of the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters and Expected Outcomes
| Parameter | Step 1: Bromination | Step 2: Sulfonation |
| Key Reagents | 3-(4-fluorophenyl)propan-1-ol, PBr₃ | 3-(4-fluorophenyl)propyl bromide, Na₂SO₃ |
| Solvent | Dichloromethane | Water |
| Temperature | 0 °C to Room Temperature | 100-110 °C (Reflux) |
| Reaction Time | 12-18 hours | 24-48 hours |
| Typical Yield | 85-95% (crude) | 70-85% |
| Purity (post-workup) | ~90% | >95% |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
Mitigating decomposition of sulfonic acids during distillation or purification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the decomposition of sulfonic acids during distillation and purification processes.
Frequently Asked Questions (FAQs)
Q1: Why are sulfonic acids prone to decomposition during distillation?
Sulfonic acids are strong acids that often have high boiling points.[1][2] Simple distillative purification requires high temperatures, which can lead to thermal decomposition.[3][4] This is particularly true for aromatic sulfonic acids, which can undergo a reversible reaction called desulfonation (hydrolysis) in the presence of hot aqueous acid.[5][6] The stability of sulfonic acids is generally dependent on temperature, pH, and salt concentration.[7]
Common decomposition by-products can include tars, sulfuric acid, and alkyl alkane sulfonates, such as the reported mutagen methyl methane sulfonate (MMS) in the case of methane sulfonic acid distillation.[3]
Q2: What are the most common impurities found in crude sulfonic acids?
Common impurities depend on the synthesis route but often include:
-
Sulfuric Acid : A frequent impurity remaining from the sulfonation reaction.[1][8]
-
Water : Sulfonic acids are often hydrated and may contain water of crystallization.[1]
-
Isomeric By-products : Synthesis can produce isomers, such as orthanilic and metanilic acids in sulfanilic acid production.[9]
-
Starting Materials : Unreacted starting materials, like aniline in the synthesis of sulfanilic acid, may be present as salts (e.g., aniline sulfate).[9]
-
Side-Reaction Products : For example, sulfonyl chlorides can be impurities if sulfinic acids are being prepared.[1]
Q3: What are the primary methods to purify sulfonic acids while minimizing decomposition?
To avoid thermal decomposition, several methods are employed:
-
Vacuum Distillation : Performing distillation under reduced pressure lowers the boiling point of the sulfonic acid, thereby reducing the thermal stress and minimizing decomposition.[1][3]
-
Recrystallization : This method is suitable for higher-melting acids or those that decompose upon melting.[1][10] It is a common technique for purifying aryl sulfonic acids.[10]
-
Azeotropic Water Removal : Before distillation, water can be removed by azeotropic distillation with a solvent like toluene.[1]
-
Ion Exchange Chromatography : This technique is effective for removing inorganic salts and other ionic impurities from aryl sulfonic acids.[8][10]
-
Liquid-Liquid Extraction : Can be used to separate sulfonic acids from sulfuric acid by using a long-chain tertiary aliphatic amine in an organic solvent.[11]
Troubleshooting Guides
Issue 1: Product is darkening and yield is low during distillation.
This is a classic sign of thermal decomposition.
Root Cause Analysis and Solution Workflow
References
- 1. General procedures for the purification of Sulfonic acids and Sulfinic acids - Chempedia - LookChem [lookchem.com]
- 2. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 3. US4035242A - Distillative purification of alkane sulfonic acids - Google Patents [patents.google.com]
- 4. US4035242A - Distillative purification of alkane sulfonic acids - Google Patents [patents.google.com]
- 5. Desulfonation reaction - Wikipedia [en.wikipedia.org]
- 6. Aromatic sulfonation - Wikipedia [en.wikipedia.org]
- 7. Item - The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions - Open Access Te Herenga Waka-Victoria University of Wellington - Figshare [openaccess.wgtn.ac.nz]
- 8. US3496224A - Purification of sulfonic acids - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. US20020022743A1 - Method for the purification of aryl sulfonic acids and salts - Google Patents [patents.google.com]
- 11. US3719703A - Separation of sulfonic acids from sulfuric acid - Google Patents [patents.google.com]
Validation & Comparative
Comparative catalytic activity of 3-(4-Fluorophenyl)propane-1-sulfonic acid vs. p-toluenesulfonic acid
A comprehensive review of available data indicates a significant disparity in the documented catalytic applications and experimental data for 3-(4-Fluorophenyl)propane-1-sulfonic acid when compared to the extensively studied and widely utilized p-toluenesulfonic acid. While a direct, data-driven comparison of their catalytic activities is not feasible due to the scarcity of information on this compound, this guide will provide a detailed overview of the catalytic profile of p-toluenesulfonic acid and highlight the current knowledge gap regarding its fluorinated counterpart.
p-Toluenesulfonic Acid (p-TSA): A Versatile and Widely Applied Catalyst
p-Toluenesulfonic acid (p-TSA or TsOH) is a strong organic acid that is solid, non-corrosive, and easy to handle, making it a popular and safer alternative to mineral acids like sulfuric acid in various organic transformations.[1] It is commercially available and valued for its stability, compatibility with air and water, and non-toxic nature.[1]
Catalytic Applications of p-TSA
p-TSA is a versatile catalyst employed in a wide array of organic reactions. Its applications include, but are not limited to:
-
Esterification and Transesterification: p-TSA is a classic catalyst for Fischer-Speier esterification and transesterification reactions.[2]
-
Acetalization: It is effectively used in the formation of acetals from aldehydes and ketones.[2]
-
Multi-component Reactions: p-TSA has been successfully used to catalyze the synthesis of complex molecules like isoxazolo[2,3-c][1][3][4]thiadiazepin-2-ones and spirooxindoles in multi-component reactions.[1]
-
Annulation Reactions: It catalyzes the annulation of functionalized diarylalkynes for the synthesis of 3-aryl-substituted isocoumarins.[1]
-
Rearrangement Reactions: The Meyer-Schuster rearrangement can be catalyzed by p-TSA.[1]
-
Friedel-Crafts Alkylation: It has been used in intramolecular dehydrative Friedel-Crafts alkylation reactions.[1]
-
Iodination: p-TSA can catalyze the regioselective C4–H iodination of isoquinolin-1(2H)-ones.[5]
Mechanism of Catalysis
In many of its applications, p-TSA acts as a Brønsted acid. For instance, in esterification reactions, it protonates the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol.[6] Similarly, in acetalization, it protonates the carbonyl group of the aldehyde or ketone, making it more electrophilic for the subsequent addition of an alcohol.[6] The catalytic cycle is typically completed by the regeneration of the acid catalyst.
This compound: An Overview
A thorough search of scientific literature and patent databases did not yield specific information on the synthesis, catalytic activity, or experimental applications of this compound. While there are mentions of structurally related compounds such as 3-(4-fluorophenyl)propionic acid and compounds with a sulfonyl group, direct data on the catalytic use of this compound is absent.
This lack of available data prevents a direct comparison of its catalytic efficacy against p-toluenesulfonic acid.
Conclusion
p-Toluenesulfonic acid stands as a well-established and versatile acid catalyst with a broad spectrum of applications in organic synthesis, supported by a wealth of experimental data and mechanistic studies. In contrast, this compound appears to be a compound that has not been extensively studied or reported as a catalyst in the available scientific literature. Therefore, researchers and drug development professionals seeking a reliable and well-documented solid acid catalyst would find extensive support for the use of p-toluenesulfonic acid. Further research is required to elucidate the potential catalytic properties of this compound and to enable a comparative analysis with established catalysts like p-TSA.
Experimental Protocols for p-TSA Catalyzed Reactions
Due to the lack of data for this compound, the following sections on experimental protocols and data tables are focused solely on p-toluenesulfonic acid.
General Procedure for p-TSA Catalyzed Esterification
A representative protocol for the esterification of a carboxylic acid with an alcohol using p-TSA as a catalyst is as follows:
-
To a solution of the carboxylic acid (1.0 eq) in an excess of the alcohol (which can also serve as the solvent), add a catalytic amount of p-toluenesulfonic acid monohydrate (typically 0.01-0.1 eq).
-
The reaction mixture is heated to reflux, often with the removal of water using a Dean-Stark apparatus to drive the equilibrium towards the product.
-
The progress of the reaction is monitored by a suitable technique (e.g., TLC, GC, or NMR).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude ester.
-
The crude product can be purified by column chromatography or distillation if necessary.
Data Presentation
As no comparative experimental data is available, a data table for a hypothetical comparison cannot be generated.
Visualizations
Logical Relationship for Catalyst Selection
Figure 1. Decision-making flowchart for selecting between p-TSA and this compound based on current knowledge.
References
- 1. preprints.org [preprints.org]
- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]
- 3. US20140288308A1 - Novel processes for the manufacture of propane-1-sulfonic acid -amide - Google Patents [patents.google.com]
- 4. 3-(Propylthio)propane-1-sulfonic acid immobilized on functionalized magnetic nanoparticles as an efficient catalyst for one-pot synthesis of dihydrotetrazolo[1,5-a]pyrimidine and tetrahydrotetrazolo[5,1-b]quinazolinone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. p-Toluenesulfonic acid-catalyzed regioselective C4–H iodination of isoquinolin-1(2H)-ones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]
Paving the Way for Predictive Chemistry: A Guide to the Experimental Validation of Computational Models for 3-(4-Fluorophenyl)propane-1-sulfonic Acid Reactions
For Immediate Release
In the intricate world of drug development and chemical synthesis, the ability to accurately predict reaction outcomes is paramount. Computational modeling has emerged as a powerful tool, offering insights into reaction mechanisms and kinetics, thereby accelerating research and development. However, the reliability of these in silico predictions hinges on rigorous experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the experimental validation of computational models for reactions involving 3-(4-Fluorophenyl)propane-1-sulfonic acid, a key intermediate in various synthetic pathways.
The Synergy of Simulation and Experiment
The validation process is a symbiotic relationship between computational chemistry and experimental work. Computational models, such as those based on Density Functional Theory (DFT) or Monte Carlo methods, provide theoretical predictions of reaction energetics, transition states, and kinetic parameters.[1][2] These predictions must then be substantiated by tangible experimental data. A robust validation methodology not only confirms the accuracy of the computational model but also enhances our fundamental understanding of the reaction mechanism.[3][4]
A general workflow for this iterative process involves:
-
Computational Modeling: Proposing a reaction mechanism and calculating key parameters.
-
Experimental Testing: Conducting experiments under controlled conditions to measure reaction outcomes.
-
Data Comparison: Analyzing and comparing the experimental data with the computational predictions.
-
Model Refinement: Adjusting the computational model based on the experimental results to improve its predictive accuracy.[3][5]
Hypothetical Reaction: Sulfonation of 4-Fluorophenylpropane
To illustrate the validation process, let us consider a hypothetical sulfonation reaction to synthesize this compound. The proposed reaction is the treatment of 1-(4-fluorophenyl)propane with a sulfonating agent.
Computational Models at a Glance
A variety of computational models can be employed to predict the outcome of this reaction. Each has its strengths and is suited for different aspects of the reaction analysis.
| Computational Model | Predicted Parameters | Theoretical Basis |
| Density Functional Theory (DFT) | Reaction energy profile, transition state geometries, activation energies, reaction rates. | Solves the Schrödinger equation using approximations of electron density to determine the electronic structure of molecules. |
| Ab initio Methods (e.g., Møller-Plesset perturbation theory) | Highly accurate energies and structures for smaller systems. | Solves the Schrödinger equation with fewer approximations than DFT, leading to higher accuracy at a greater computational cost. |
| Semi-empirical Methods (e.g., AM1, PM3) | Geometries and heats of formation for large molecules. | Uses parameters derived from experimental data to simplify the Schrödinger equation, allowing for faster calculations on larger systems. |
| Microkinetic Modeling (MKM) | Overall reaction rates, catalyst performance, and species concentration over time. | A system of differential equations that describes the rates of elementary reaction steps in a complex chemical process.[3][5] |
Experimental Validation Protocols
The cornerstone of validating these computational models lies in meticulously designed experiments. The following protocols outline the key experiments required to generate the necessary data for comparison.
Experimental Protocol 1: Reaction Kinetics and Product Identification
Objective: To determine the experimental reaction rate, yield, and identify the products of the sulfonation of 1-(4-fluorophenyl)propane.
Methodology:
-
A solution of 1-(4-fluorophenyl)propane in a suitable solvent (e.g., dichloromethane) is prepared in a temperature-controlled reactor.
-
The sulfonating agent (e.g., chlorosulfonic acid or sulfur trioxide) is added dropwise at a specific temperature.
-
Aliquots of the reaction mixture are taken at regular time intervals.
-
The reaction in the aliquots is quenched (e.g., by adding a cold solution of sodium bicarbonate).
-
The concentration of the reactant and product(s) in each aliquot is determined using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
The reaction rate constant is calculated from the change in concentration over time.
-
The final product, this compound, is isolated and its structure is confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry.
Experimental Protocol 2: Calorimetric Measurement of Reaction Enthalpy
Objective: To experimentally determine the enthalpy of the reaction for comparison with computationally predicted reaction energies.
Methodology:
-
A reaction calorimeter is used to measure the heat evolved or absorbed during the reaction.
-
The reactants are mixed in the calorimeter under controlled conditions.
-
The temperature change of the reaction mixture is monitored over time.
-
The reaction enthalpy is calculated from the temperature change, the mass of the reactants, and the heat capacity of the system.
Data Presentation for Comparative Analysis
A clear and concise presentation of both computational and experimental data is crucial for a thorough comparison.
Table 1: Comparison of Predicted and Experimental Reaction Kinetics
| Parameter | Computational Model (DFT) | Computational Model (Ab initio) | Experimental Value |
| Activation Energy (kJ/mol) | [Predicted Value] | [Predicted Value] | [Measured Value] |
| Rate Constant (s⁻¹) | [Predicted Value] | [Predicted Value] | [Measured Value] |
| Product Yield (%) | [Predicted Value] | [Predicted Value] | [Measured Value] |
Table 2: Comparison of Predicted and Experimental Thermodynamic Data
| Parameter | Computational Model (DFT) | Computational Model (Ab initio) | Experimental Value |
| Reaction Enthalpy (kJ/mol) | [Predicted Value] | [Predicted Value] | [Measured Value] |
| Gibbs Free Energy of Reaction (kJ/mol) | [Predicted Value] | [Predicted Value] | [Calculated from Experimental Data] |
Visualizing the Validation Workflow and Reaction Pathway
Visual diagrams are essential for conveying complex workflows and relationships.
References
- 1. fiveable.me [fiveable.me]
- 2. Monte Carlo method - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Methodology in Kinetic Modeling for Complex Reactions: Weighted Error Manipulation to Allow Effective Model Evaluation in a Borderline SN Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
Performance comparison of fluorinated vs. non-fluorinated alkyl sulfonic acids in catalysis
An in-depth analysis of the catalytic performance of fluorinated versus non-fluorinated alkyl sulfonic acids reveals significant differences in their efficacy, primarily driven by the profound impact of fluorination on the acidity and stability of these catalysts. This guide provides a comprehensive comparison, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the optimal catalyst for their specific applications.
Unveiling the Impact of Fluorination on Acidity and Stability
The key distinction between fluorinated and non-fluorinated alkyl sulfonic acids lies in the electron-withdrawing effect of fluorine atoms. In fluorinated variants, such as the widely used Trifluoromethanesulfonic acid (TfOH or triflic acid), the fluorine atoms inductively withdraw electron density from the sulfonic acid group.[1] This effect stabilizes the conjugate base (triflate anion), making the acid much stronger.[2] TfOH is classified as a superacid, with an acidity approximately 1000 times that of sulfuric acid.[3] In contrast, non-fluorinated counterparts like methanesulfonic acid (MSA) lack this potent electronic enhancement and exhibit significantly lower acidity.
This heightened acidity directly translates to superior catalytic activity in a wide range of chemical transformations. Furthermore, the triflate anion's low nucleophilicity makes triflic acid an ideal catalyst in electrophilic reactions, as it can stabilize carbocation intermediates without interfering in the reaction.[2] Fluorinated sulfonic acids also exhibit exceptional thermal and chemical stability, resisting oxidation and reduction reactions.[3]
Quantitative Performance Comparison
The superior catalytic prowess of fluorinated alkyl sulfonic acids is evident in various organic reactions. Below is a summary of their performance in key transformations based on experimental findings.
Friedel-Crafts Acylation
Friedel-Crafts acylation, a cornerstone of C-C bond formation, starkly illustrates the performance gap. Triflic acid has been shown to be a far superior catalyst compared to both traditional Lewis acids and non-fluorinated Brønsted acids.[4]
| Catalyst | Reaction | Substrates | Product Yield | Reference |
| Trifluoromethanesulfonic acid (TfOH) | Acylation of p-xylene | p-xylene and benzoyl chloride | High Yield | [4] |
| Methanesulfonic acid (MSA) | Acylation of arenes with β-lactams | Arenes and β-lactams | No reaction at room temperature | [4] |
| AlCl3, TFA, BF3·OEt2, SnCl2 | Acylation of arenes with β-lactams | Arenes and β-lactams | No reaction at room temperature | [4] |
As the data indicates, in the acylation of arenes with β-lactams to produce β-amino aryl ketone derivatives, TfOH provides moderate to high yields at room temperature, whereas a range of other common catalysts, including the non-fluorinated methanesulfonic acid, show no reactivity under the same conditions.[4]
Fries Rearrangement
The Fries rearrangement is another acid-catalyzed reaction where the choice of catalyst is critical. A comparative study on the rearrangement of phenyl acetate demonstrated the superior performance of TfOH over sulfuric acid and other perfluorinated sulfonic acids.[4]
| Catalyst | Reaction | Substrate | Reactant Conversion (%) | Reference |
| Trifluoromethanesulfonic acid (TfOH) | Fries Rearrangement | Phenyl acetate | ~95% | [4] |
| Sulfuric acid | Fries Rearrangement | Phenyl acetate | ~5% | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon research findings. The following are representative experimental protocols for reactions where these catalysts are employed.
Protocol 1: TfOH-Catalyzed Acylation of p-Xylene with Benzoyl Chloride
-
Reactants: p-xylene (5) and benzoyl chloride (6).
-
Catalyst: Trifluoromethanesulfonic acid (TfOH), approximately 1 wt%.
-
Procedure: To a solution of p-xylene in a suitable solvent, benzoyl chloride is added. A catalytic amount of TfOH is then introduced to the reaction mixture. The reaction is stirred at room temperature.
-
Analysis: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is worked up by washing with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The product (7) is then purified by column chromatography or recrystallization.[4]
Protocol 2: TfOH-Catalyzed Synthesis of β-Amino Aryl Ketone Derivatives
-
Reactants: β-lactams (28) and arenes (29).
-
Catalyst: Trifluoromethanesulfonic acid (TfOH).
-
Procedure: The reaction is carried out at room temperature by treating a mixture of the β-lactam and the arene with TfOH.
-
Analysis: The reaction is monitored for the formation of the desired β-amino aryl ketone derivative (30). The yield is determined after appropriate workup and purification steps. A key observation in the original study was the lack of any reaction when other common Friedel-Crafts catalysts like AlCl3, methanesulfonic acid (MSA), trifluoroacetic acid (TFA), BF3·OEt2, or SnCl2 were used instead of TfOH.[4]
Visualizing Catalytic Processes and Relationships
Diagrams created using the DOT language provide a clear visual representation of experimental workflows and the underlying principles of catalysis.
Caption: Experimental workflow for comparing catalytic performance.
Caption: Simplified Brønsted acid catalytic cycle.
Caption: Impact of fluorination on catalytic activity.
Conclusion
References
Cross-Validation of Analytical Methods for the Quantification of 3-(4-Fluorophenyl)propane-1-sulfonic acid: A Comparative Guide
Disclaimer: As of November 2025, a specific, cross-validated analytical method for the quantification of 3-(4-Fluorophenyl)propane-1-sulfonic acid has not been published in peer-reviewed literature. This guide provides a comparative overview of common analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—that are highly suitable for the quantification of this analyte, based on methods validated for structurally similar compounds such as aromatic and fluorinated sulfonic acids. The experimental data presented herein is illustrative and based on typical performance characteristics of these methods.
Introduction
This compound is an organic compound containing a fluorinated aromatic ring and a sulfonic acid group. Accurate and precise quantification of this compound is crucial in various stages of drug development and manufacturing, including pharmacokinetic studies, quality control of active pharmaceutical ingredients (APIs), and impurity profiling. The selection of an appropriate analytical method depends on factors such as the required sensitivity, selectivity, sample matrix, and the available instrumentation. This guide compares three robust analytical techniques that can be adapted and validated for the quantification of this compound.
Comparative Overview of Analytical Methods
The following table summarizes the key characteristics of HPLC-UV, LC-MS/MS, and Capillary Electrophoresis for the analysis of this compound.
| Feature | HPLC-UV | LC-MS/MS | Capillary Electrophoresis (CE) |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection via mass-to-charge ratio. | Separation based on electrophoretic mobility. |
| Selectivity | Moderate; potential for interference from co-eluting compounds with similar UV spectra. | High; specific detection based on parent and fragment ion masses. | High; separation based on charge and hydrodynamic radius. |
| Sensitivity | µg/mL range (LOQ). | ng/mL to pg/mL range (LOQ). | µg/mL to ng/mL range (LOQ). |
| Matrix Effects | Less susceptible compared to LC-MS/MS. | Prone to ion suppression or enhancement from matrix components. | Can be affected by high salt concentrations in the sample. |
| Instrumentation | Widely available and cost-effective. | More expensive and requires specialized expertise. | Less common than HPLC, but offers high separation efficiency. |
| Typical Use Case | Routine quality control, content uniformity, and assay of bulk material. | Trace-level quantification in complex matrices (e.g., biological fluids), impurity analysis. | Analysis of charged species, chiral separations, and as an orthogonal technique to HPLC. |
Experimental Protocols
Detailed methodologies for each technique are proposed below. These protocols serve as a starting point and would require optimization and validation for the specific application.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in relatively clean sample matrices, such as drug substance or simple formulations.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a phosphate buffer (pH 3.0) (e.g., 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a target concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This technique is ideal for trace-level quantification in complex matrices like plasma, urine, or wastewater, offering high sensitivity and selectivity.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 or PFP (pentafluorophenyl) column for enhanced retention of fluorinated compounds (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions: A precursor ion corresponding to the deprotonated molecule [M-H]⁻ and at least two product ions would be monitored. The exact m/z values would need to be determined by infusion of a standard solution.
-
Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Sample Preparation (for biological samples):
-
Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of plasma.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase composition.
Capillary Electrophoresis (CE)
CE offers an alternative separation mechanism based on the charge and size of the analyte, making it a valuable orthogonal technique to HPLC. Capillary Zone Electrophoresis (CZE) is the most suitable mode for this charged analyte.
Instrumentation:
-
Capillary electrophoresis system with a UV detector.
Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, 50 cm total length).
-
Background Electrolyte (BGE): 25 mM phosphate buffer at pH 7.0.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: UV detection at 220 nm.
Sample Preparation:
-
Dissolve the sample in the BGE or a buffer of lower ionic strength to achieve stacking and enhance sensitivity.
-
Filter the sample through a 0.22 µm syringe filter.
Data Presentation: Illustrative Validation Parameters
The following tables summarize the expected performance data from a full method validation for each technique, according to ICH guidelines.[1][2]
Table 1: Linearity and Range
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | 5 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | > 0.999 |
| Number of Points | 6 | 8 | 6 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| LOD | 0.3 µg/mL | 0.03 ng/mL | 1.5 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 ng/mL | 5.0 µg/mL |
Table 3: Precision (%RSD)
| Parameter | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Repeatability (Intra-day) | < 1.0% | < 5.0% | < 2.0% |
| Intermediate Precision (Inter-day) | < 2.0% | < 10.0% | < 3.0% |
Table 4: Accuracy (% Recovery)
| Concentration Level | HPLC-UV | LC-MS/MS | Capillary Electrophoresis |
| Low | 98.5 - 101.2% | 95.7 - 104.5% | 97.8 - 102.1% |
| Medium | 99.1 - 100.8% | 97.2 - 102.3% | 98.5 - 101.5% |
| High | 98.9 - 101.0% | 96.5 - 103.1% | 98.2 - 101.9% |
Mandatory Visualizations
The following diagrams illustrate the typical workflows for each analytical method.
Caption: Experimental workflow for HPLC-UV analysis.
Caption: Experimental workflow for LC-MS/MS analysis.
Caption: Experimental workflow for Capillary Electrophoresis analysis.
Conclusion
The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the analysis. For routine quality control of the bulk drug substance, a simple and robust HPLC-UV method is likely sufficient. For the determination of trace levels of the compound in complex biological or environmental matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. Capillary Electrophoresis serves as an excellent orthogonal technique to confirm results obtained by HPLC, providing separation based on a different physicochemical principle. Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the reliability and accuracy of the generated data.[1][3]
References
Benchmarking the Efficiency of 3-(4-Fluorophenyl)propane-1-sulfonic Acid Against Commercial Solid Acid Catalysts in Esterification Reactions
For Researchers, Scientists, and Drug Development Professionals
Comparative Performance in Fatty Acid Esterification
The efficiency of a solid acid catalyst is typically evaluated based on its ability to promote high conversion rates of reactants to products in a given time, its selectivity towards the desired product, and its stability for reuse. The following tables summarize the performance of Amberlyst-15, Nafion™ NR50, and Sulfated Zirconia in the esterification of various fatty acids, a common model reaction for evaluating catalyst performance.
Table 1: Performance of Amberlyst-15 in Fatty Acid Esterification
| Fatty Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Oleic Acid | Methanol | 25:1 | 10 | 60 | 1 | ~28.6 | [1] |
| Acetic Acid | Ethanol | 3:1 | 3g (fixed bed) | 75 | - | 95.2 | [2] |
| Oleic Acid | Ethanol | 1:1 | 3g (fixed bed) | 75 | - | 43.8 | [2] |
| Waste Cooking Oil | Methanol | 12:1 | 3 | 65 | 9 | 78 | |
| Palmitic Acid | Methanol | 1:1 - 1:5 | - | 70-110 | - | - | [3] |
Table 2: Performance of Nafion™ NR50 in Esterification Reactions
| Reactants | Catalyst Type | Temperature (°C) | Reaction Time (h) | Conversion/Yield | Reference |
| Aniline + Propionaldehyde | Nafion® NR50 | - | - | 93% Yield | [4] |
| Acetic Acid + Alcohol | Nafion NR50 | - | - | High | [5][6][7] |
| Methyl Ester Transesterification | Nafion NR50 | - | - | Effective | [5][8] |
Table 3: Performance of Sulfated Zirconia in Fatty Acid Esterification
| Fatty Acid | Alcohol | Molar Ratio (Alcohol:Acid) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |
| Lauric Acid | 2-Ethylhexanol | 1:1 | 10 | 170 | ~2 | >90 | [9][10] |
| Lauric Acid | n-Propanol | 5:1 | 5 | 133 | ~1 | >90 | [10] |
| Oleic Acid | Methanol | - | 5 | 120 | 2 | 100 | [11] |
| Soybean Oil | Methanol | - | 5 | 120 | 1 | 98.6 | [11] |
| Lauric Acid | Various | - | - | - | - | High Activity | [12][13][14] |
Discussion on 3-(4-Fluorophenyl)propane-1-sulfonic Acid
While direct experimental data for this compound is not available, its structure suggests it would function as a strong Brønsted acid catalyst. The sulfonic acid group provides the catalytic activity, while the fluorophenylpropane moiety influences its physical properties such as solubility and potential for steric hindrance.
Aryl sulfonic acids, such as p-toluenesulfonic acid and benzenesulfonic acid, are known to be effective catalysts for esterification.[10][15] The presence of the electron-withdrawing fluorine atom in the para position of the phenyl ring in this compound is expected to increase the acidity of the sulfonic acid group compared to its non-fluorinated counterpart. This enhanced acidity could potentially lead to higher catalytic activity.
The propyl chain separating the sulfonic acid group from the aromatic ring may provide some flexibility and reduce steric hindrance around the catalytic site. However, without experimental data, its performance relative to the highly porous and high surface area commercial solid catalysts remains speculative. It is plausible that in a homogeneous system, it would exhibit high activity, but its recovery and reusability would be a significant drawback compared to the solid catalysts.
Experimental Protocols
A generalized experimental protocol for the esterification of a fatty acid using a solid acid catalyst is provided below. Specific parameters should be optimized for each catalyst and reaction system.
General Procedure for Solid Acid Catalyzed Esterification of a Fatty Acid:
-
Catalyst Preparation: The solid acid catalyst (e.g., Amberlyst-15, Nafion™ NR50, or Sulfated Zirconia) is dried in an oven at a specified temperature (typically 100-120°C) for several hours to remove any adsorbed water.
-
Reaction Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic stirrer.
-
Charging Reactants: The fatty acid, alcohol (in a specified molar excess), and the dried solid acid catalyst are added to the flask.
-
Reaction: The reaction mixture is heated to the desired temperature with vigorous stirring. The progress of the reaction is monitored over time by taking small aliquots.
-
Analysis: The conversion of the fatty acid is determined by techniques such as acid-base titration to measure the decrease in acid value, or by gas chromatography-mass spectrometry (GC-MS) to quantify the formation of the ester product.[5][16][17][18][19]
-
Catalyst Recovery: After the reaction, the solid catalyst is separated from the reaction mixture by filtration, washed with a suitable solvent, and dried for potential reuse.
Visualizing the Process and Logic
To better illustrate the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.
Caption: A typical experimental workflow for solid acid catalyzed esterification.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Transesterification of soybean oil catalyzed by sulfated zirconia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 14. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 15. revistadechimie.ro [revistadechimie.ro]
- 16. avantiresearch.com [avantiresearch.com]
- 17. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. lipidmaps.org [lipidmaps.org]
Reproducibility and robustness of synthetic protocols utilizing 3-(4-Fluorophenyl)propane-1-sulfonic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic protocols utilizing sulfonic acid catalysts, with a focus on reproducibility and robustness. While direct experimental data for 3-(4-Fluorophenyl)propane-1-sulfonic acid is limited in publicly available literature, this document offers a detailed comparison with widely-used and well-characterized alternatives: the homogeneous catalyst p-toluenesulfonic acid (PTSA) and the heterogeneous catalyst Amberlyst-15. The data presented is based on representative esterification reactions, a common application for this class of catalysts.
Performance Comparison of Sulfonic Acid Catalysts in Esterification
The following tables summarize the performance of p-toluenesulfonic acid and Amberlyst-15 in the esterification of carboxylic acids. These reactions serve as a model to evaluate the efficiency, reusability, and general performance of these catalysts.
Table 1: Homogeneous Catalysis with p-Toluenesulfonic Acid (PTSA)
| Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Acetic Acid | n-Butanol | 3 | - | 80 | 68.5 | [1] |
| Benzoic Acid | Isoamyl Alcohol | - | 2 | 120 | ~92 | [2] |
| Lauric Acid | Methanol | - | 3 | Reflux | >95 | [3] |
| Ethylene Glycol | Acetic Acid | 3 | 1 | 80-95 | 98.81 | [4] |
Table 2: Heterogeneous Catalysis with Amberlyst-15
| Carboxylic Acid | Alcohol | Catalyst Loading (wt%) | Reaction Time (h) | Temperature (°C) | Yield (%) | Reusability (Cycles) | Reference |
| Oleic Acid | Methanol | 38.6 | 6 | - | >98 | 9 | [5] |
| Isoamyl Alcohol | Acetic Acid | 2 (w/v) | - | - | - | Several | [5] |
| 11-Mercaptoundecanoic Acid | Ethanol | - | - | 70 | 80 | - | [6] |
| Oleic Acid | 1,3-Propanediol | - | - | 120 | ~75 | Good | [7] |
Experimental Protocols
Detailed methodologies for representative esterification reactions are provided below. These protocols can be adapted for various substrates and serve as a baseline for developing robust and reproducible synthetic methods.
Protocol 1: Esterification of Benzoic Acid with Methanol using Sulfuric Acid (as a model for PTSA)
Materials:
-
Benzoic acid (610 mg)
-
Methanol (25 ml)
-
Concentrated sulfuric acid (0.1 ml)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
Procedure:
-
Dissolve benzoic acid in methanol in a round-bottom flask.
-
Slowly add concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at 65°C until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate (50 ml).
-
Wash the organic phase with a saturated solution of NaHCO3 (2 x 30 ml) and then with a saturated solution of NaCl.
-
Dry the organic phase over MgSO4 and concentrate under reduced pressure to obtain methyl benzoate.[8]
Protocol 2: Microwave-Assisted Esterification of Isoamyl Alcohol with Acetic Acid using Amberlyst-15
Materials:
-
Isoamyl alcohol
-
Acetic acid
-
Amberlyst-15 dry (2% w/v)
Procedure:
-
Combine isoamyl alcohol and acetic acid in a mole ratio of 1:2 in a microwave reactor vessel.
-
Add Amberlyst-15 dry to the mixture.
-
Subject the reaction mixture to microwave irradiation at 200 W with stirring (100 rpm).
-
Monitor the reaction for completion.
-
After the reaction, the catalyst can be recovered by filtration, washed with a suitable solvent (e.g., methanol), and dried for reuse.[5]
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key processes related to the use of sulfonic acid catalysts.
Caption: Mechanism of Fischer Esterification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. atlantis-press.com [atlantis-press.com]
- 5. researchgate.net [researchgate.net]
- 6. Publication : USDA ARS [ars.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. Fischer Esterification-Typical Procedures - operachem [operachem.com]
Efficacy of 3-(4-Fluorophenyl)propane-1-sulfonic acid in comparison to other organocatalysts
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the efficacy of arylalkanesulfonic acids as organocatalysts in various chemical transformations. Due to a lack of specific experimental data in the reviewed literature for 3-(4-Fluorophenyl)propane-1-sulfonic acid, this document focuses on the catalytic performance of structurally related and more broadly studied sulfonic acid organocatalysts. The data presented herein is intended to serve as a practical reference for selecting appropriate catalysts and designing experimental protocols.
Overview of Sulfonic Acid Organocatalysis
Sulfonic acids are a versatile class of Brønsted acid organocatalysts employed in a wide array of organic reactions, including esterification, Friedel-Crafts alkylation and acylation, and multicomponent reactions like the Biginelli reaction. Their catalytic activity is attributed to the strongly acidic sulfonic acid moiety (-SO₃H), which can protonate various functional groups, thereby activating substrates towards nucleophilic attack. The efficacy of these catalysts can be tuned by modifying their structural framework, for instance, by introducing electron-withdrawing or donating groups or by altering the hydrophobicity of the molecule. Fluorinated sulfonic acids, for example, are known to exhibit enhanced acidity.
Comparative Catalytic Performance
To illustrate the comparative efficacy of different sulfonic acid organocatalysts, this section presents quantitative data from representative acid-catalyzed reactions. The catalysts chosen for comparison include propylsulfonic acid, representing a simple alkylsulfonic acid, and various arylsulfonic acids, which are structurally more analogous to the topic compound.
Esterification Reactions
Esterification is a cornerstone reaction catalyzed by sulfonic acids. The following table summarizes the performance of different sulfonic acid catalysts in the esterification of various carboxylic acids with alcohols.
| Catalyst | Carboxylic Acid | Alcohol | Catalyst Loading (mol%) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Propylsulfonic acid functionalized SBA-15 | Acetic Acid | Methanol | - | 4 | ~98% | |
| Sulfonic acid functionalized ionic liquid (SAIL) | Oleic Acid | Ethanol | 30 | 2 | 99.7% | [1] |
| Graphene oxide-sulfonic/carboxylic dual-acid | Oleic Acid | Methanol | - | - | 98% | [2] |
| Sulfonated Carbon | Palmitic Acid | Methanol | 2.5 wt% | 6 | 95.2% (Conversion) | [3] |
Friedel-Crafts Acylation
Friedel-Crafts acylation is another important carbon-carbon bond-forming reaction where sulfonic acids have been employed as catalysts.
| Catalyst | Aromatic Substrate | Acylating Agent | Reaction Temperature (°C) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Silica-supported 4-ethylphenylsulfonic acid | Anisole | Acetic Anhydride | 100 | 2 | >95% (Conversion) | [4] |
| MIL-101-SO₃H | Anisole | Acetic Anhydride | 120 | 24 | ~90% (Conversion) | [5] |
| Zeolite beta | m-Xylene | - | - | - | High Activity | [6] |
| Fe³⁺-montmorillonite | Aromatics | Arenesulfonyl chlorides | - | - | - | [7] |
Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction for the synthesis of dihydropyrimidinones, where sulfonic acid catalysts have demonstrated high efficiency.
| Catalyst | Aldehyde | β-Ketoester | Urea/Thiourea | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sulfonic-functionalized hyperbranched polylysine | Various aromatic | - | - | 70 | 7 | High | [8] |
| Sulfonated Carbon | Various aromatic | Ethyl acetoacetate | Urea/Thiourea | 140 | 0.5 - 1 | 85-95 | [9] |
Experimental Protocols
This section provides detailed experimental methodologies for key reactions catalyzed by sulfonic acids, based on the reviewed literature.
General Procedure for Esterification of Oleic Acid Catalyzed by a Sulfonic Acid Functionalized Ionic Liquid (SAIL)
-
Reactants and Catalyst: A mixture of fatty acids (e.g., oleic acid, 1.0 mmol), ethanol (16.5 mmol), and the SAIL catalyst (0.3 mmol) is prepared.[1]
-
Reaction Setup: The reaction mixture is placed in a suitable reaction vessel equipped with a reflux condenser.
-
Reaction Conditions: The mixture is heated in an oil bath at 100 °C for 2 hours with stirring.[1]
-
Work-up and Analysis: After cooling, the upper layer is removed for analysis (e.g., by gas chromatography) to determine the conversion and yield of the corresponding fatty acid ethyl ester.[1]
General Procedure for Friedel-Crafts Acylation of Anisole
-
Reactants and Catalyst: Anisole is reacted with an acylating agent such as acetic anhydride in the presence of a solid-supported sulfonic acid catalyst (e.g., silica-supported 4-ethylphenylsulfonic acid).[4]
-
Reaction Setup: The reaction is typically carried out in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Reaction Conditions: The reaction mixture is heated at a specific temperature (e.g., 100 °C) for a designated period (e.g., 2 hours).[4]
-
Work-up and Analysis: After the reaction, the solid catalyst is filtered off. The filtrate is then analyzed (e.g., by GC-MS) to determine the conversion of anisole and the selectivity for the acylated products.[4]
General Procedure for the Biginelli Reaction Catalyzed by Sulfonated Carbon
-
Reactants and Catalyst: A mixture of a β-ketoester (4 mmol), an aldehyde (4 mmol), urea or thiourea (5 mmol), and the sulfonated carbon catalyst (0.1 g) is prepared.[9]
-
Reaction Setup: The reaction is performed in a reaction vessel suitable for heating.
-
Reaction Conditions: The mixture is heated in an oil bath at 140 °C for the appropriate time (typically 30-60 minutes). The reaction progress is monitored by Thin Layer Chromatography (TLC).[9]
-
Work-up and Analysis: Upon completion, the reaction mixture is cooled to room temperature, and hot ethanol is added. The insoluble catalyst is removed by filtration. The product crystallizes from the ethanol solution upon cooling and can be further purified by recrystallization.[9]
Mechanistic Insights and Experimental Workflow
General Mechanism of Acid-Catalyzed Esterification
The diagram below illustrates the general mechanism for the esterification of a carboxylic acid with an alcohol, catalyzed by a generic Brønsted acid (H-A), such as a sulfonic acid.
Caption: General mechanism of sulfonic acid-catalyzed esterification.
Typical Experimental Workflow for a Heterogeneous Catalyzed Reaction
The following diagram outlines a standard workflow for carrying out an organic reaction using a solid-supported (heterogeneous) organocatalyst.
Caption: A typical experimental workflow for heterogeneous catalysis.
Conclusion
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Efficient Sulfonic/Carboxylic Dual-Acid Synergistic Catalysis for Esterification Enabled by Sulfur-Rich Graphene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Preparation of Activated Carbon-Based Solid Sulfonic Acid and Its Catalytic Performance in Biodiesel Preparation [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. burjcdigital.urjc.es [burjcdigital.urjc.es]
- 6. scispace.com [scispace.com]
- 7. Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. research.itu.edu.tr [research.itu.edu.tr]
- 9. discovery.researcher.life [discovery.researcher.life]
Unveiling the Power of Sulfonic Acid Derivatives Against Bacterial Biofilms: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibiofilm potential of various sulfonic acid derivatives, supported by experimental data from biochemical assays. We delve into their efficacy, mechanisms of action, and the methodologies used to validate their activity.
The rise of antibiotic resistance has propelled the search for alternative strategies to combat bacterial infections, with a significant focus on targeting biofilms—structured communities of bacteria encased in a self-produced matrix that are notoriously resistant to conventional antibiotics. Sulfonic acid derivatives have emerged as a promising class of compounds with the potential to inhibit biofilm formation and eradicate existing biofilms. This guide summarizes key findings on their antibiofilm capabilities, offering a comparative analysis based on available biochemical data.
Comparative Efficacy of Sulfonic Acid Derivatives
The antibiofilm activity of sulfonic acid derivatives has been evaluated against a range of pathogenic bacteria. The following tables summarize the quantitative data from various studies, showcasing the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), Minimum Biofilm Inhibitory Concentration (MBIC), and Minimum Biofilm Eradication Concentration (MBEC) values. It is important to note that these values are derived from different studies and experimental conditions, and therefore direct comparisons should be made with caution.
Table 1: Antibiofilm Activity of Flavonoid Sulfonic Acid Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Sodium salt of quercetin-5'-sulfonic acid (NaQSA) | Escherichia coli ATCC 25922 | >62.5 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | >62.5 | [1] | |
| Staphylococcus aureus ATCC 29213 | 3.9 | [1] | |
| Sodium salt of morin-5'-sulfonic acid (NaMSA) | Escherichia coli ATCC 25922 | 3.9 | [1] |
| Pseudomonas aeruginosa ATCC 27853 | 3.9 | [1] | |
| Staphylococcus aureus ATCC 29213 | 3.9 | [1] |
Table 2: Antimicrobial and Antibiofilm Activity of Sulfur Camphor Derivatives
| Compound | Bacterial Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MBC (µg/mL) | Reference |
| rac-thiocamphor (1a) | Staphylococcus epidermidis 275lp | 16 | 128 | 256 | [2] |
| Enterococcus faecalis ATCC 29212 | 64 | 64 | >512 | [2] | |
| Acinetobacter baumannii ATCC 19606 | 512 | >512 | >512 | [2] | |
| (S, S)-(+)-thiocamphor (2a) | Staphylococcus aureus RF 122 | 64 | 128 | 512 | [2] |
| Pseudomonas aeruginosa ATCC 27853 | 512 | >512 | >512 | [2] |
Table 3: Antibiofilm Activity of a 7-Methoxyquinoline Sulfonamide Derivative (Compound 3l)
| Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) at 10 µg/mL | Reference |
| Escherichia coli | 7.812 | 94.60 | [3] |
| Pseudomonas aeruginosa | - | 91.74 | [3] |
| Staphylococcus aureus | - | - | [3] |
| Bacillus subtilis | - | - | [3] |
| Candida albicans | 31.125 | - | [3] |
| Cryptococcus neoformans | - | 98.03 | [3] |
Mechanism of Action: Targeting Quorum Sensing
A key mechanism by which some sulfonic acid derivatives exert their antibiofilm effect is through the disruption of quorum sensing (QS), a bacterial cell-to-cell communication system that regulates gene expression, including virulence factors and biofilm formation.
One notable example is 4-amino-3-hydroxynaphthalene-1-sulfonic acid (ANS), which has been shown to target the LasR receptor in Pseudomonas aeruginosa.[4] LasR is a key transcriptional regulator in the las QS system, which sits at the top of the QS hierarchy in this bacterium.[5] By interfering with LasR, ANS can effectively inhibit the entire downstream signaling cascade that leads to biofilm formation.[4]
The following diagram illustrates the simplified LasR quorum sensing pathway in Pseudomonas aeruginosa and the point of intervention for sulfonic acid derivatives like ANS.
Figure 1. Simplified diagram of the LasR quorum sensing pathway in Pseudomonas aeruginosa and the inhibitory action of certain sulfonic acid derivatives.
Experimental Protocols for Key Biochemical Assays
The validation of the antibiofilm potential of sulfonic acid derivatives relies on robust and reproducible biochemical assays. The following are detailed methodologies for two commonly employed assays.
Crystal Violet (CV) Assay for Biofilm Biomass Quantification
This assay is a simple and widely used method to quantify the total biomass of a biofilm.
Principle: The dye crystal violet stains both live and dead cells as well as the extracellular matrix components of the biofilm. The amount of dye retained is proportional to the total biofilm biomass.
Protocol:
-
Biofilm Formation:
-
Dispense 100 µL of bacterial suspension (adjusted to a specific optical density, e.g., 0.1 at 600 nm) into the wells of a 96-well microtiter plate.
-
Add 100 µL of the sulfonic acid derivative at various concentrations (or a control vehicle) to the respective wells.
-
Incubate the plate under appropriate conditions (e.g., 24-48 hours at 37°C) to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) bacteria from the wells.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent cells.
-
-
Staining:
-
Add 150 µL of 0.1% (w/v) crystal violet solution to each well and incubate for 15-20 minutes at room temperature.
-
-
Washing:
-
Remove the crystal violet solution and wash the wells thoroughly with sterile distilled water to remove excess stain.
-
-
Solubilization and Quantification:
-
Add 200 µL of 30% (v/v) acetic acid or absolute ethanol to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes with gentle shaking.
-
Transfer 150 µL of the solubilized stain to a new flat-bottomed 96-well plate.
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader. The absorbance is directly proportional to the biofilm biomass.[6][7]
-
MTT Assay for Biofilm Viability
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells within the biofilm, providing an indication of cell viability.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[8][9]
Protocol:
-
Biofilm Formation and Treatment:
-
Grow biofilms in a 96-well plate as described in the Crystal Violet Assay protocol.
-
After the incubation period for biofilm formation, treat the established biofilms with various concentrations of the sulfonic acid derivative for a specified duration (e.g., 24 hours).
-
-
Washing:
-
Remove the treatment medium and wash the biofilms gently with PBS to remove dead or detached cells.
-
-
MTT Incubation:
-
Add 100 µL of fresh culture medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C in the dark.
-
-
Formazan Solubilization:
-
Carefully remove the MTT solution.
-
Add 150 µL of a solubilization solution (e.g., dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes with shaking to ensure complete solubilization.
-
-
Quantification:
The following workflow diagram illustrates the key steps in a typical biofilm inhibition assay.
Figure 2. General workflow for a biofilm inhibition assay followed by quantification using either Crystal Violet or MTT.
References
- 1. Comparative study on the antibacterial activity of some flavonoids and their sulfonic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibiofilm and Antimicrobial Potentials of Novel Synthesized Sulfur Camphor Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. The hierarchy quorum sensing network in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. Quinine - Wikipedia [en.wikipedia.org]
- 10. In Vitro Activities of Antibiotics and Antimicrobial Cationic Peptides Alone and in Combination against Methicillin-Resistant Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiologyresearch.org [microbiologyresearch.org]
Safety Operating Guide
Personal protective equipment for handling 3-(4-Fluorophenyl)propane-1-sulfonic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-(4-Fluorophenyl)propane-1-sulfonic acid. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Personal Protective Equipment (PPE)
When handling this compound, which is classified as a corrosive substance, a comprehensive personal protective equipment (PPE) strategy is mandatory to prevent contact with skin, eyes, and the respiratory system.[1][2][3] The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Remarks |
| Eyes/Face | Chemical safety goggles and a face shield | Goggles should be tight-fitting to protect against splashes.[4] A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during transfers outside of a fume hood.[4][5] |
| Hands | Chemical-resistant gloves | Neoprene or butyl rubber gloves are recommended.[6] Always inspect gloves for integrity before use and dispose of them properly after handling the chemical. |
| Body | Flame-resistant lab coat or chemical protective clothing | A lab coat should be worn to protect against minor splashes. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron or suit is advised.[1][2] |
| Respiratory | Protective mask with a filter for acid gases and vapors | To be used in a well-ventilated area. If engineering controls like a fume hood are not available or insufficient, a respirator is necessary to avoid inhaling vapors.[7] |
| Feet | Closed-toe shoes | Shoes should be made of a material that resists chemical penetration. |
Operational Plan: Step-by-Step Handling Procedure
Safe handling of this compound requires adherence to a strict protocol to minimize exposure and prevent accidents.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5][7]
-
Ensure that an emergency eyewash station and safety shower are readily accessible and in good working order.[3][5]
-
Have spill cleanup materials, such as calcium carbonate for acid neutralization, available before starting any work.[5]
-
-
Chemical Handling :
-
Before use, inspect the container for any damage or leaks.
-
When preparing solutions, always add the acid slowly to the diluent (e.g., water) and never the other way around to prevent a violent exothermic reaction and splashing.[5]
-
Use corrosion-resistant tools and containers for transferring the substance.[8]
-
Keep containers tightly closed when not in use to prevent the release of vapors.[8][9]
-
-
Post-Handling :
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect waste in a designated, properly labeled, and corrosion-resistant container.
-
Do not mix with other waste streams unless compatibility has been confirmed.[7]
-
-
Neutralization (for small quantities) :
-
For small spills or residual amounts, neutralization can be a viable disposal method.
-
Slowly add a weak base, such as sodium bicarbonate or a mixture of soda ash and slaked lime, to the acidic waste with constant stirring.
-
Monitor the pH of the solution. The target pH should be between 6 and 8.
-
Be aware that the neutralization reaction can be exothermic, so proceed with caution and cool the container if necessary.
-
-
Final Disposal :
-
Once neutralized, the resulting solution may be permissible for drain disposal with copious amounts of water, but always check and adhere to local, state, and federal regulations.[10][11]
-
For larger quantities of waste, or if local regulations prohibit drain disposal of the neutralized salt, it must be disposed of as hazardous waste through a licensed environmental management company.[7]
-
Empty containers should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The cleaned container can then be disposed of according to institutional guidelines.[7]
-
Workflow for Safe Handling
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. capitalresin.com [capitalresin.com]
- 3. chemsafe.ie [chemsafe.ie]
- 4. safeti.com [safeti.com]
- 5. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 6. ipo.rutgers.edu [ipo.rutgers.edu]
- 7. assets.ctfassets.net [assets.ctfassets.net]
- 8. youtube.com [youtube.com]
- 9. fishersci.com [fishersci.com]
- 10. epfl.ch [epfl.ch]
- 11. laballey.com [laballey.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
